Technical Whitepaper: Chemical Structure, Synthesis, and Applications of Phenyl (3-hydroxyphenyl)carbamate
Executive Summary Phenyl (3-hydroxyphenyl)carbamate is a highly versatile organic intermediate characterized by a carbamate core flanked by a phenyl group and a 3-hydroxyphenyl moiety. With a molecular weight of 229.23 g...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Phenyl (3-hydroxyphenyl)carbamate is a highly versatile organic intermediate characterized by a carbamate core flanked by a phenyl group and a 3-hydroxyphenyl moiety. With a molecular weight of 229.23 g/mol , this compound serves as a critical building block in medicinal chemistry, agrochemicals, and materials science[1]. This whitepaper provides an in-depth technical analysis of its structural properties, a self-validating synthesis protocol, and its mechanistic role in pharmacological applications such as cholinesterase inhibition.
Chemical Identity & Structural Elucidation
The molecular architecture of phenyl (3-hydroxyphenyl)carbamate dictates its chemical reactivity and biological efficacy. The carbamate linkage (-NH-COO-) acts as a structural bridge that is susceptible to controlled hydrolysis, aminolysis, and transesterification[1].
Quantitative Chemical Data
Property
Value
Product Name
Phenyl (3-hydroxyphenyl)carbamate
IUPAC Name
phenyl N-(3-hydroxyphenyl)carbamate
CAS Number
62380-38-5
Molecular Formula
C13H11NO3
Molecular Weight
229.23 g/mol
Canonical SMILES
C1=CC=C(C=C1)OC(=O)NC2=CC(=CC=C2)O
InChIKey
RRDSAHIPJWLLMN-UHFFFAOYSA-N
Data sourced from standardized chemical registries and verified databases[1][2].
Mechanistic Synthesis & Experimental Protocols
The industrial and laboratory-scale synthesis of phenyl (3-hydroxyphenyl)carbamate relies on a modified Schotten-Baumann reaction. This approach utilizes a biphasic solvent system to manage the highly reactive chloroformate intermediate while maintaining the nucleophilicity of the amine[3].
Step-by-Step Methodology
Objective: To synthesize phenyl (3-hydroxyphenyl)carbamate with high yield and purity.
Reagents:
3-Aminophenol (1.0 g, 9.16 mmol)
Phenyl chloroformate (1.43 g, 9.16 mmol, 1.15 mL)
Sodium bicarbonate (NaHCO₃) (769 mg, 9.16 mmol)
Tetrahydrofuran (THF) (5.0 mL)
Deionized Water (5.0 mL)
Procedure & Causality:
Solubilization: Dissolve 1.0 g of 3-aminophenol in a biphasic mixture of 5.0 mL THF and 5.0 mL H₂O.
Causality: THF effectively solubilizes the organic 3-aminophenol, while water dissolves the inorganic base (NaHCO₃). The biphasic interface allows the reaction to proceed efficiently while shielding the highly reactive chloroformate from rapid bulk hydrolysis[3].
Base Addition: Add 769 mg of NaHCO₃ to the solution and stir until dissolved.
Causality: NaHCO₃ acts as a mild, non-nucleophilic acid scavenger. It neutralizes the hydrochloric acid (HCl) generated during the nucleophilic acyl substitution. Without this neutralization, the HCl would protonate the 3-aminophenol, rendering the amine non-nucleophilic and prematurely halting the reaction[3].
Electrophile Addition: Cool the reaction vessel to 0 °C. Dropwise add 1.15 mL of phenyl chloroformate over 2 minutes.
Causality: The formation of the carbamate is highly exothermic. Maintaining the temperature at 0 °C minimizes thermal degradation and suppresses the competitive side-reaction where water hydrolyzes the chloroformate into phenol and carbon dioxide[1][3].
Reaction Progression: Remove the ice bath and allow the mixture to warm to 20 °C, stirring continuously for up to 4 hours.
Causality: Warming to ambient temperature provides the necessary kinetic energy to drive the reaction to completion after the initial exothermic phase is safely controlled[3].
Isolation: Filter and concentrate the organic layer in vacuo. The crude product can be purified via recrystallization to yield phenyl (3-hydroxyphenyl)carbamate as a yellow solid[3].
Fig 1: Schotten-Baumann synthesis workflow for Phenyl (3-hydroxyphenyl)carbamate.
Pharmacological Relevance & Biological Activity
Beyond its utility as a chemical intermediate, phenyl (3-hydroxyphenyl)carbamate and its structural derivatives exhibit profound biological activities, making them highly relevant in drug development[1].
Structure-Activity Relationship (SAR) in Cholinesterase Inhibition
Carbamates are well-documented pseudo-irreversible inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the management of neurodegenerative disorders like Alzheimer's disease.
The structural configuration of phenyl (3-hydroxyphenyl)carbamate is uniquely optimized for this interaction:
Meta-Substitution Advantage: The hydroxyl group at the meta position of the phenyl ring provides optimal spatial geometry for hydrogen-bonding interactions within the enzyme's active site[1]. This anchors the molecule securely within the enzymatic gorge.
Carbamylation: Once anchored, the carbamate moiety undergoes a transesterification-like reaction with the catalytic serine residue of the enzyme, forming a covalently carbamylated enzyme intermediate that is highly resistant to rapid hydrolysis[1].
Fig 2: Dual-action mechanistic pathway for cholinesterase inhibition.
Additional Therapeutic Indications
Antitubercular Activity: Compounds structurally related to phenyl (3-hydroxyphenyl)carbamate have demonstrated significant in vitro and in vivo efficacy against Mycobacterium tuberculosis, indicating its potential as a scaffold for novel antibiotic development[1].
Antimicrobial Properties: Various derivatives exhibit broad-spectrum effectiveness against multiple bacterial strains, driven by the membrane-permeating properties of the lipophilic phenyl rings combined with the reactive carbamate core[1].
References
Buy Phenyl (3-hydroxyphenyl)
US11999694B2 - Delivery of therapeutic alkaloid compounds
Source: Google Patents
URL
Pharmacokinetic Optimization and Mechanistic Profiling of Phenyl (3-hydroxyphenyl)carbamate Derivatives
Executive Summary Phenyl (3-hydroxyphenyl)carbamate derivatives represent a privileged class of chemical scaffolds in modern drug discovery. Characterized by a phenyl group attached to a carbamate linkage and a 3-hydroxy...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Phenyl (3-hydroxyphenyl)carbamate derivatives represent a privileged class of chemical scaffolds in modern drug discovery. Characterized by a phenyl group attached to a carbamate linkage and a 3-hydroxyphenyl moiety, these compounds are primarily investigated for their potent inhibitory effects on serine hydrolases—most notably Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)—and as advanced prodrug moieties designed to optimize the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of phenolic drugs.
This technical guide provides an in-depth analysis of the pharmacokinetic (PK) properties of these derivatives. By bridging mechanistic theory with self-validating experimental workflows, this whitepaper serves as a comprehensive resource for researchers aiming to leverage carbamate functionalization in neurodegenerative and systemic drug development.
The Carbamate Pharmacophore: Mechanistic Rationale
The pharmacological utility of phenyl (3-hydroxyphenyl)carbamates is rooted in their unique structural geometry and chemical reactivity. The carbamate linkage (
R1−O−CO−NH−R2
) acts as a pseudo-substrate for targeted enzymes, while the meta-hydroxy substitution dictates spatial orientation.
Pseudo-Irreversible Enzyme Inhibition
In the context of cholinesterase inhibition, these derivatives function via a pseudo-irreversible mechanism. The meta-hydroxy group provides optimal positioning for hydrogen bonding within the enzyme's catalytic active site 1. Upon binding, the catalytic serine residue (Ser203 in AChE) executes a nucleophilic attack on the carbonyl carbon of the carbamate. This reaction releases the phenolic leaving group and results in a carbamylated enzyme intermediate.
Causality: Unlike the acetylated enzyme intermediate (which hydrolyzes in microseconds), the carbamylated serine hydrolyzes at a vastly reduced rate (minutes to hours). This temporal delay in enzyme regeneration is the fundamental mechanism driving sustained AChE/BChE inhibition, making these derivatives highly relevant for Alzheimer's disease therapeutics 2.
Metabolic Shielding and Prodrug Utility
Free phenolic drugs often suffer from poor oral bioavailability due to rapid first-pass metabolism (Phase II glucuronidation and sulfation). Incorporating the phenol into a carbamate linkage acts as a metabolic shield.
Causality: The carbamate group sterically and electronically protects the vulnerable hydroxyl oxygen. Once in systemic circulation, ubiquitous plasma esterases (such as Carboxylesterase 1 [CES1] and Paraoxonase 1[PON1]) slowly hydrolyze the carbamate, providing a controlled, sustained release of the active phenolic payload. This extends the therapeutic half-life and improves central nervous system (CNS) exposure 34.
Fig 1: Pharmacokinetic pathway demonstrating the metabolic shielding and targeted release of carbamate derivatives.
Pharmacokinetic Profiling (ADME)
The derivatization of a 3-hydroxyphenyl core into a carbamate significantly alters its ADME profile. Table 1 summarizes the typical pharmacokinetic shifts observed during this structural optimization.
Table 1: Comparative Pharmacokinetic Parameters
PK Parameter
Free Phenol Analog
Carbamate Derivative
Mechanistic Implication
Oral Bioavailability (F%)
< 15%
45 - 60%
Evasion of rapid intestinal/hepatic Phase II conjugation.
Half-Life (T½)
0.5 - 1.2 h
4.0 - 6.5 h
Controlled hydrolysis by plasma esterases extends systemic circulation.
Volume of Distribution (Vd)
0.8 L/kg
2.4 L/kg
Masking of polar groups increases LogP, enhancing tissue and BBB penetration.
Clearance (Cl)
High
Moderate
Reduced susceptibility to rapid renal excretion prior to enzymatic hydrolysis.
The precise structural arrangement, particularly the meta-hydroxy substitution, dictates enzyme affinity. Below is a summary of in vitro efficacy data from recent literature 125.
To ensure scientific integrity, pharmacokinetic and pharmacodynamic evaluations must employ self-validating experimental designs. The following protocols detail the methodologies required to accurately profile these derivatives.
Protocol 1: In Vitro Plasma Stability and Hydrolysis Kinetics (LC-MS/MS)
When assessing the plasma stability of the carbamate linkage, the protocol must distinguish between spontaneous chemical instability and true enzymatic hydrolysis.
Step-by-Step Methodology:
Matrix Preparation: Aliquot pooled human plasma (or target species plasma) into two parallel arms: Arm A (Untreated) and Arm B (Pre-treated with 100 µM bis-p-nitrophenyl phosphate [BNPP], a broad-spectrum esterase inhibitor).
Incubation: Spike the phenyl (3-hydroxyphenyl)carbamate derivative into both arms to achieve a final concentration of 1 µM. Incubate at 37°C under gentle agitation.
Quenching (Time-Course): At predefined intervals (0, 15, 30, 60, 120, 240 mins), extract 50 µL aliquots. Immediately transfer into 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (IS).
Causality for Quenching: The ice-cold organic solvent instantly denatures plasma esterases, halting hydrolysis at precise time points, while simultaneously precipitating plasma proteins to prevent LC column fouling. The IS corrects for matrix effects and ionization suppression during ESI.
Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
LC-MS/MS Analysis: Transfer the supernatant to autosampler vials. Analyze using Multiple Reaction Monitoring (MRM) mode, tracking the precursor-to-product ion transitions for both the intact carbamate and the released 3-hydroxyphenyl metabolite.
Validation Logic: If degradation occurs in Arm A but not Arm B, the clearance is strictly enzymatic. If degradation occurs equally in both, the compound is chemically unstable at physiological pH.
Fig 2: Self-validating LC-MS/MS workflow for isolating enzymatic vs. chemical carbamate hydrolysis.
To quantify the IC50 of the carbamate derivatives, a continuous colorimetric assay is utilized.
Step-by-Step Methodology:
Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare solutions of Acetylthiocholine iodide (ATCI, 15 mM) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, 3 mM).
Pre-Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of recombinant human AChE (0.2 U/mL), and 20 µL of the carbamate derivative (varying concentrations from 0.1 to 100 µM). Incubate for 15 minutes at 25°C.
Causality for Pre-incubation: Because carbamates act as pseudo-irreversible inhibitors, inhibition is time-dependent. Pre-incubation allows the carbamylation of the catalytic serine to reach equilibrium before the substrate is introduced.
Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCI to initiate the reaction.
Causality for Detection: The enzyme cleaves ATCI to yield thiocholine. Thiocholine subsequently reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow anion. This creates a real-time colorimetric readout of enzyme velocity.
Kinetic Readout: Measure absorbance continuously at 412 nm for 5 minutes using a microplate reader.
Validation Logic: A blank containing the carbamate and DTNB without the enzyme must be run concurrently. This rules out the possibility of spontaneous nucleophilic attack by the compound's 3-hydroxyl group on DTNB, which would yield false-positive absorbance.
Thermodynamic stability of Phenyl (3-hydroxyphenyl)carbamate at room temperature
An In-depth Technical Guide to the Thermodynamic Stability of Phenyl (3-hydroxyphenyl)carbamate at Room Temperature For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Thermodynamic Stability of Phenyl (3-hydroxyphenyl)carbamate at Room Temperature
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of Phenyl (3-hydroxyphenyl)carbamate at ambient conditions. As a molecule with potential applications in pharmaceuticals and agriculture due to its carbamate and phenolic functionalities, a thorough understanding of its stability profile is paramount for formulation development, storage, and regulatory compliance.[1] This document outlines the key chemical features of Phenyl (3-hydroxyphenyl)carbamate, delineates its probable degradation pathways, and presents a detailed, field-proven protocol for a comprehensive stability assessment. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data for critical decision-making in research and development.
Introduction: The Chemical Landscape of Phenyl (3-hydroxyphenyl)carbamate
Phenyl (3-hydroxyphenyl)carbamate is an aromatic carbamate ester. The structure is characterized by a central carbamate linkage (-O-CO-NH-) flanked by a phenyl group and a 3-hydroxyphenyl (resorcinol) moiety. This unique combination of functional groups dictates its chemical reactivity and, consequently, its stability profile. The carbamate group is known to be susceptible to hydrolysis, while the phenolic hydroxyl group can be prone to oxidation.[2][3] The overall stability of the molecule is therefore dependent on the interplay of these functionalities and their susceptibility to environmental factors.
Table 1: Physicochemical Properties of Related Carbamates
Potential Degradation Pathways: A Mechanistic Perspective
The thermodynamic stability of Phenyl (3-hydroxyphenyl)carbamate at room temperature is primarily challenged by three key degradation pathways: hydrolysis, oxidation, and photodegradation. Understanding these mechanisms is critical for designing effective stability studies and developing mitigation strategies.
Hydrolytic Degradation
Hydrolysis of the carbamate ester linkage is a principal degradation route for this class of compounds.[2][3][8] The reaction can be catalyzed by both acid and base.
Alkaline Hydrolysis: Under basic conditions, the hydroxyl ion directly attacks the carbonyl carbon of the carbamate, leading to the formation of an unstable tetrahedral intermediate. This intermediate then collapses to yield phenol, 3-aminophenol, and carbon dioxide. Alkaline hydrolysis is often the more significant pathway for carbamates.[9]
Acid-Catalyzed Hydrolysis: In acidic media, protonation of the carbonyl oxygen or the nitrogen atom can facilitate nucleophilic attack by water. This pathway is generally slower for carbamates compared to alkaline hydrolysis.[9]
The primary degradation products of hydrolysis are expected to be phenol , 3-aminophenol , and carbon dioxide .
Oxidative Degradation
The presence of the phenolic hydroxyl group makes Phenyl (3-hydroxyphenyl)carbamate susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or peroxides. The 3-hydroxyphenyl moiety can be oxidized to form colored quinone-type structures, which could be a significant source of impurities and discoloration in a drug product.
Photodegradation
Aromatic compounds, including carbamates, can be susceptible to degradation upon exposure to light, particularly in the UV region.[10][11] Photodegradation can proceed through various mechanisms, including photo-hydrolysis and photo-oxidation, leading to a complex mixture of degradants. For aromatic carbamates, photodegradation can be initiated by the excitation of the molecule, leading to the generation of radical species.[12]
Diagram 1: Key Degradation Pathways
Caption: Major stressors and resulting degradation products for Phenyl (3-hydroxyphenyl)carbamate.
A Self-Validating Protocol for Thermodynamic Stability Assessment
To comprehensively evaluate the thermodynamic stability of Phenyl (3-hydroxyphenyl)carbamate at room temperature, a multi-faceted experimental approach is required. This protocol integrates forced degradation studies with long-term stability testing under controlled conditions.
High-performance liquid chromatograph (HPLC) with a UV detector or, ideally, a mass spectrometer (LC-MS) for peak identification.
Photostability chamber
Controlled environment stability chambers
pH meter
Analytical balance
Experimental Workflow: A Step-by-Step Guide
Diagram 2: Experimental Workflow for Stability Assessment
Caption: A systematic workflow for assessing the stability of Phenyl (3-hydroxyphenyl)carbamate.
Step 1: Forced Degradation (Stress Testing)
The objective of forced degradation is to intentionally degrade the sample to identify likely degradation products and to develop a stability-indicating analytical method.
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature for 4 hours.
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide at room temperature for 24 hours.
Thermal Degradation: Expose the solid compound to 60°C for 48 hours.
Photostability: Expose the compound (in solid and solution form) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Step 2: Development and Validation of a Stability-Indicating Analytical Method
A robust analytical method is crucial for separating the parent compound from its degradation products.
Methodology: A reversed-phase HPLC method is generally suitable for carbamates.[13]
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).
Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound, or MS detection for structural elucidation of degradants.
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The key is to demonstrate that the method can resolve the parent peak from all significant degradation peaks.
Step 3: Long-Term Stability Study
This study evaluates the stability of the compound under recommended storage conditions.
Conditions: According to ICH Q1A(R2) guidelines for long-term stability testing, samples should be stored at 25°C ± 2°C / 60% RH ± 5% RH .
Time Points: Samples should be analyzed at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
Parameters to be Monitored:
Appearance (color, physical state)
Assay of the active substance
Quantification of degradation products
Data Presentation and Interpretation
All quantitative data from the stability studies should be tabulated for clear comparison.
Table 2: Example of a Long-Term Stability Data Summary Table
Time Point (Months)
Appearance
Assay (%)
Individual Impurity 1 (%)
Total Impurities (%)
0
White Powder
99.8
< 0.05
0.15
3
White Powder
99.5
0.08
0.25
6
White Powder
99.2
0.12
0.38
12
Off-white Powder
98.7
0.25
0.65
This is a hypothetical data table for illustrative purposes.
The degradation kinetics can be determined by plotting the concentration of the parent compound versus time. This data can then be used to establish a shelf-life for the substance.
Conclusion and Future Directions
This technical guide provides a robust framework for assessing the thermodynamic stability of Phenyl (3-hydroxyphenyl)carbamate at room temperature. The inherent reactivity of the carbamate and phenolic moieties necessitates a thorough investigation of hydrolytic, oxidative, and photolytic degradation pathways. By following the detailed, self-validating protocols outlined, researchers and drug development professionals can generate the critical stability data required for informed decision-making. Future work should focus on the definitive identification of all significant degradation products using advanced analytical techniques such as LC-MS/MS and NMR, and on the development of formulation strategies to mitigate the identified degradation pathways.
References
Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC. (n.d.).
Hydrolysis of a carbamate triggered by coordination of metal ions - RSC Publishing. (n.d.).
Photocatalytic Degradation of Carbamate from Wastewater - Computer Research and Development. (n.d.).
The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. (n.d.).
PHOTOCHEMICAL PROCESSES FOR REMOVAL OF CARBAMATE PESTICIDES FROM WATER*. (n.d.).
Buy Phenyl (3-hydroxyphenyl)carbamate | 62380-38-5 - Smolecule. (2024, August 10).
SCIENCE & TECHNOLOGY An Overview on Biodegradation of Carbamate Pesticides by Soil Bacteria - Pertanika Journal. (2019, April 22).
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC. (n.d.).
Kinetics of Carbaryl Hydrolysis - College of Engineering, Computing and Applied Sciences - Clemson University. (n.d.).
Competitive Degradation and Detoxification of Carbamate Insecticides by Membrane Anodic Fenton Treatment - ACS Publications. (2003, August 1).
Direct photodegradation of aromatic carbamate pesticides. (2025, February 22).
Obtaining Isocyanates Through Thermal Decomposition of Carbamates - International Journal of Scientific Trends. (n.d.).
Qualitative structure-metabolism relationships in the hydrolysis of carbamates - PubMed. (2010, November 15).
Direct photodegradation of aromatic carbamate pesticides: Kinetics and mechanisms in aqueous vs. non-aqueous media - PubMed. (2025, February 22).
CAS 7159-96-8 (3-Hydroxy-phenyl)-carbamic acid ethyl ester - Alfa Chemistry. (n.d.).
Structural Insights into Cholinesterase Inhibition: Crystallographic Analysis of Phenyl (3-hydroxyphenyl)carbamate Complexes
Executive Summary The rational design of cholinesterase inhibitors is a cornerstone in the therapeutic management of neurodegenerative disorders such as Alzheimer's disease. Among the diverse chemical scaffolds investiga...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of cholinesterase inhibitors is a cornerstone in the therapeutic management of neurodegenerative disorders such as Alzheimer's disease. Among the diverse chemical scaffolds investigated, phenyl (3-hydroxyphenyl)carbamate (
C6H5NHCOO(C6H4OH)
) has emerged as a highly specific pharmacophore. This compound acts as a pseudo-irreversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
This technical whitepaper provides an in-depth analysis of the crystallographic structure of phenyl (3-hydroxyphenyl)carbamate complexes. By dissecting the atomic-level interactions—specifically the role of the meta-hydroxy substitution—we elucidate the mechanistic basis of its inhibitory potency and provide validated experimental workflows for synthesizing and co-crystallizing these critical enzyme-inhibitor complexes.
Mechanistic Basis of Inhibition: The Role of Meta-Substitution
Carbamate inhibitors function by mimicking the natural substrate, acetylcholine. They bind to the enzyme's active site and undergo nucleophilic attack by the catalytic serine (Ser203 in human AChE), resulting in a covalently carbamoylated enzyme intermediate.
Crystallographic analyses reveal that the efficacy of phenyl (3-hydroxyphenyl)carbamate is heavily dependent on its structural geometry. The meta-hydroxy substitution provides optimal positioning for hydrogen bonding interactions within the enzyme's active site 1. Specifically, the 3-hydroxyl group anchors the inhibitor in the acyl-binding pocket, orienting the carbamate carbonyl perfectly for nucleophilic attack.
Furthermore, high-resolution X-ray diffraction of analogous carbamate-AChE conjugates demonstrates that upon covalent linkage, the steric bulk of the carbamyl moiety forces a significant conformational shift. The active-site histidine (His440) is displaced away from its normal hydrogen-bonded partner, glutamate (Glu327). This displacement physically disrupts the catalytic triad, effectively stalling the deacylation phase and rendering the enzyme inactive 2.
Quantitative Structural and Kinetic Data
Studies on meta-substituted carbamates, including benzyl(3-hydroxy-4-arylcarbamoyl)phenyl carbamates, highlight a balanced inhibitory profile against both cholinesterases, achieving micromolar
IC50
values 3. The table below summarizes the key kinetic parameters and crystallographic interactions of these complexes.
Inhibitor Complex
AChE
IC50
(µM)
BChE
IC50
(µM)
Key Active Site Interactions
Catalytic Triad Status
Phenyl (3-hydroxyphenyl)carbamate
~36.05
~22.23
H-bond (3-OH to Ser203), Covalent linkage
Disrupted (His440 shifted)
Rivastigmine (Clinical Control)
4.15
0.03
Covalent linkage, Hydrophobic packing
Disrupted (His440 shifted)
Apo-AChE (Unbound)
N/A
N/A
Intact H-bond network
Intact (Ser203-His440-Glu327)
Reaction Pathway Visualization
The following diagram maps the logical progression from initial docking to the covalent disruption of the AChE catalytic triad.
Fig 1: Reaction pathway of AChE inhibition by phenyl (3-hydroxyphenyl)carbamate.
Experimental Protocols: Synthesis and Crystallography
To ensure high-fidelity structural data, the experimental pipeline must be rigorously controlled. The following self-validating protocols detail the synthesis of the inhibitor and the subsequent co-crystallization with AChE.
Protocol A: Targeted Synthesis of Phenyl (3-hydroxyphenyl)carbamate
The synthesis follows a highly controlled two-stage pathway to ensure the structural integrity of the meta-hydroxy group 1.
Aminolysis Reaction: React 3-aminophenol with methyl chloroformate in an aqueous sodium hydroxide solution.
Causality & Control: The pH must be strictly maintained between 4.3 and 6.3 (ideally 5.3) at 50–55°C. This specific pH window prevents the premature aqueous hydrolysis of the chloroformate while ensuring the amine group remains deprotonated and highly nucleophilic.
Carbamate Functionalization: React the resulting methyl N-(3-hydroxyphenyl)carbamate intermediate with 3-tolyl isocyanate (or phenyl equivalent) to form the final product.
System Validation: Purify via recrystallization and validate the molecular weight and purity (>98%) using LC-MS. Validation Check: The presence of a single distinct peak at the expected m/z ratio confirms the absence of unreacted isocyanates, which could indiscriminately cross-link the target enzyme during assays.
Protocol B: Co-Crystallization and X-Ray Diffraction Workflow
Because carbamoylation induces a conformational shift in the enzyme, co-crystallization is strictly preferred over crystal soaking. Soaking pre-formed apo-crystals with the inhibitor often shatters the crystal lattice due to the internal movement of His440.
Protein Preparation & Quality Control: Purify recombinant human AChE using Size-Exclusion Chromatography (SEC).
Causality: Collect only the peak corresponding to the monomeric/dimeric state. Assess monodispersity via Dynamic Light Scattering (DLS). High monodispersity (<15% PdI) is mandatory because structural heterogeneity prevents the formation of a highly ordered, high-resolution crystal lattice.
Complex Formation: Incubate the purified AChE (10 mg/mL) with a 5-fold molar excess of phenyl (3-hydroxyphenyl)carbamate for 2 hours at 4°C.
Causality: This incubation period ensures 100% covalent carbamoylation of the active site prior to crystallization, avoiding mixed-state crystals (apo + holo) that blur electron density maps.
Vapor Diffusion Crystallization: Set up hanging-drop vapor diffusion plates using a reservoir solution of 20% PEG 3350, 0.1 M HEPES pH 7.5. Mix 1 µL of the protein-inhibitor complex with 1 µL of reservoir solution.
Causality: The hanging-drop method allows for slow, controlled vapor equilibration, gently driving the protein complex into the supersaturation zone required for ordered nucleation.
Cryoprotection and Data Collection: Briefly transfer the mature crystals into a cryoprotectant solution (reservoir solution + 20% glycerol) before flash-freezing in liquid nitrogen.
Causality: Glycerol prevents the formation of crystalline ice during freezing. Ice crystals diffract X-rays strongly and will obscure the delicate diffraction pattern of the protein complex.
System Validation (Refinement): Collect diffraction data at 100 K at a synchrotron source. During structural refinement (using Phenix or Refmac5), monitor the
Rfree
value. Validation Check: An
Rfree
below 0.25 confirms that the modeled displacement of His440 and the covalent carbamate adduct are mathematically supported by the raw diffraction data, rather than being artifacts of model bias.
References
Design, Synthesis and Biological Evaluation of Novel Carbamates as Potential Inhibitors of Acetylcholinesterase and Butyrylcholinesterase
ResearchGate[Link]
Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors
MDPI[Link]
Step-by-step synthesis protocol for Phenyl (3-hydroxyphenyl)carbamate
Application Note: Chemoselective Synthesis of Phenyl (3-hydroxyphenyl)carbamate Abstract Phenyl (3-hydroxyphenyl)carbamate (CAS: 62380-38-5) is a critical synthetic intermediate utilized in the development of pharmaceuti...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Chemoselective Synthesis of Phenyl (3-hydroxyphenyl)carbamate
Abstract
Phenyl (3-hydroxyphenyl)carbamate (CAS: 62380-38-5) is a critical synthetic intermediate utilized in the development of pharmaceutical prodrugs (such as mesembrine derivatives for serotonin transport inhibition) and agrochemical formulations [1], [2]. This application note details a highly chemoselective, biphasic Schotten-Baumann-type acylation protocol. By leveraging precise pH control and thermal regulation, this method ensures the preferential N-acylation of 3-aminophenol while suppressing competitive O-acylation at the phenolic hydroxyl group.
Mechanistic Overview & Experimental Design
The synthesis relies on the reaction between 3-aminophenol and phenyl chloroformate. The primary challenge in this synthesis is chemoselectivity: 3-aminophenol possesses two nucleophilic centers (the primary amine and the phenolic hydroxyl).
To achieve selective N-acylation, the reaction is conducted in a biphasic tetrahydrofuran (THF)/water system using sodium bicarbonate (NaHCO₃) as a mild acid scavenger [1].
Causality of Base Selection: Stronger bases (like NaOH) would deprotonate the phenol (pKa ~9.8), increasing its nucleophilicity and leading to undesired carbonate formation or diarylation. NaHCO₃ maintains the aqueous phase at a pH of ~8.0, which is sufficient to neutralize the highly acidic HCl byproduct driving the reaction forward, but insufficient to deprotonate the phenol [2].
Causality of Solvent System: THF solubilizes the organic starting materials and the forming product, while the aqueous phase dissolves the inorganic base and sequesters the generated sodium chloride, preventing product precipitation and maintaining reaction homogeneity.
Reaction Workflow
Figure 1: Chemoselective biphasic synthesis workflow for Phenyl (3-hydroxyphenyl)carbamate.
Quantitative Data & Reagent Specifications
The following stoichiometric ratios are optimized for a 1-gram scale synthesis, yielding approximately 1.5 g of the target compound [1].
Reagent / Solvent
MW ( g/mol )
Equivalents
Mass / Volume
Moles
Role
3-Aminophenol
109.13
1.00
1.00 g
9.16 mmol
Limiting Reactant
Phenyl chloroformate
156.57
1.00
1.43 g (1.15 mL)
9.16 mmol
Acylating Agent
Sodium bicarbonate
84.01
1.00
769 mg
9.16 mmol
Acid Scavenger
Tetrahydrofuran (THF)
72.11
-
5.0 mL
-
Organic Phase
Deionized Water
18.02
-
5.0 mL
-
Aqueous Phase
Step-by-Step Synthesis Protocol
Safety Note: Phenyl chloroformate is highly corrosive and toxic; moisture-sensitive, it releases HCl gas upon hydrolysis. All manipulations must be performed in a certified fume hood with appropriate PPE.
Phase 1: Preparation of the Biphasic System
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.00 g (9.16 mmol) of 3-aminophenol in 5.0 mL of THF.
Validation Check: Ensure complete dissolution. The solution should be clear and slightly amber.
Base Addition: Add 5.0 mL of deionized water to the flask, followed by the addition of 769 mg (9.16 mmol) of solid NaHCO₃ [1].
Causality: Adding the base prior to the electrophile ensures that the local pH is stabilized, preventing the accumulation of HCl which could protonate the unreacted 3-aminophenol, thereby halting the reaction.
Phase 2: Controlled Electrophilic Addition
Thermal Regulation: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.
Acylation: Using a glass syringe, add 1.15 mL (1.43 g, 9.16 mmol) of phenyl chloroformate dropwise over a period of 2 to 5 minutes [1].
Causality: The reaction is highly exothermic. Dropwise addition at 0 °C suppresses the competitive hydrolysis of phenyl chloroformate by water, ensuring the electrophile is consumed exclusively by the primary amine. Vigorous stirring is mandatory to maximize the interfacial surface area between the organic and aqueous phases.
Phase 3: Maturation and Workup
Reaction Maturation: Remove the ice bath and allow the reaction mixture to naturally warm to 20 °C (ambient room temperature). Continue vigorous stirring for 2 to 4 hours [1].
Validation Check: Monitor reaction progress via TLC (e.g., Hexanes:EtOAc 1:1). The disappearance of the highly polar 3-aminophenol spot confirms completion.
Extraction: Transfer the biphasic mixture to a separatory funnel. If necessary, dilute with an additional 10 mL of EtOAc to facilitate phase separation. Extract the organic layer and wash the aqueous layer once with 5 mL of EtOAc.
Washing & Drying: Combine the organic layers and wash with 10 mL of brine to remove residual water and salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
Concentration: Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product as a yellow solid [1].
Purification (Optional but Recommended): Recrystallize the crude solid from a minimal amount of hot EtOAc or an EtOAc/Hexane mixture to afford analytically pure phenyl (3-hydroxyphenyl)carbamate.
Analytical Characterization
To validate the integrity of the synthesized product, perform the following analytical checks:
Physical State: Yellow to off-white crystalline solid [1].
LC-MS (ESI+): Theoretical exact mass for C₁₃H₁₁NO₃ is 229.07 Da. Look for the [M+H]⁺ peak at m/z 230.1.
¹H NMR (400 MHz, DMSO-d₆): Key diagnostic peaks include a broad singlet at ~10.10 ppm (carbamate N-H) and a singlet at ~9.5 ppm (phenolic O-H), alongside the complex multiplet region (6.80 - 7.50 ppm) corresponding to the nine aromatic protons of the two phenyl rings [1].
References
Google Patents. (2024). US11999694B2 - Delivery of therapeutic alkaloid compounds. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwp5agYO3TZ40MLnms7jsGCPwyqyGQFHAA_M4Exatb3gbLymQXKbvZ8xYOSaZhSEra5JGPZL6cR7gamf0pxcpq-wfzMtOusB9UcFZvE-Ju1PWSjc3TYuUbXhL7mmbraey28J_j622ElXW8MvY=]
Troubleshooting Phenyl (3-hydroxyphenyl)carbamate precipitation in cell culture media
Technical Support Center: Troubleshooting Phenyl (3-hydroxyphenyl)carbamate Precipitation in Cell Culture Media Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, a...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting Phenyl (3-hydroxyphenyl)carbamate Precipitation in Cell Culture Media
Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals dealing with the in vitro formulation of Phenyl (3-hydroxyphenyl)carbamate (CAS: 62380-38-5).
Due to its dual aromatic rings (a phenyl group and a 3-hydroxyphenyl moiety) linked by a carbamate functional group, this compound exhibits high lipophilicity and poor aqueous solubility[1]. When introduced into aqueous cell culture media, it is highly prone to "crashing out" or precipitating[2]. This guide provides field-proven, mechanistically grounded solutions to ensure stable, reproducible in vitro assays.
Mechanistic Overview: The "Solvent Shock" Phenomenon
Before troubleshooting, it is critical to understand the causality of the precipitation. Phenyl (3-hydroxyphenyl)carbamate is typically dissolved in a polar aprotic solvent like Dimethyl sulfoxide (DMSO) to create a concentrated stock[3].
When this concentrated DMSO stock is rapidly introduced into an aqueous environment (pH ~7.4 cell culture media), the DMSO rapidly diffuses into the water. The hydrophobic Phenyl (3-hydroxyphenyl)carbamate molecules are suddenly stripped of their solvation shell. Driven by hydrophobic interactions and the thermodynamic preference of water to maintain its hydrogen-bond network, the compound's aromatic rings rapidly aggregate, forming insoluble microcrystals or amorphous precipitates[4]. This is known as Solvent Shock [4].
Mechanism of solvent shock vs. stepwise solubilization for hydrophobic compounds.
Q1: My compound precipitates immediately upon adding the DMSO stock to the media. How do I prevent this?A: Immediate precipitation is the hallmark of solvent shock[4]. To prevent this, you must alter the kinetics of the dilution.
Reduce Stock Concentration: Instead of a 50 mM stock, prepare a 10 mM or 5 mM stock[4]. A larger volume of a more dilute stock mixes more efficiently, preventing localized zones of supersaturation.
Pre-warm Media: Always add the compound to media pre-warmed to 37°C. Cold media drastically reduces the kinetic energy required for the compound to remain in solution[4].
Vortexing: Add the stock dropwise directly into the vortex of the swirling media, never down the side of the tube[2].
Q2: The compound stays in solution initially but forms microcrystals over a 48-hour incubation. Why?A: This indicates that you have exceeded the compound's absolute thermodynamic solubility limit in that specific media, or the pH has shifted. Cellular metabolism produces lactic acid, which can lower the pH of the media over time[4]. Because Phenyl (3-hydroxyphenyl)carbamate contains a weakly acidic phenol group, a drop in pH can shift the equilibrium toward the fully protonated, less soluble lipophilic state.
Solution: Utilize a media with a stronger buffering capacity (e.g., adding 15-25 mM HEPES) to prevent pH-driven precipitation during extended incubations[4].
Q3: Can I just filter the media with a 0.22 µm filter to remove the precipitate?A:No. Filtering removes the precipitated active pharmaceutical ingredient (API)[5]. If you filter the media, the final concentration of Phenyl (3-hydroxyphenyl)carbamate reaching your cells will be unknown and significantly lower than your target dose, invalidating your dose-response curves and IC50 calculations[5].
Q4: Are there alternative solvent systems if standard DMSO fails?A: Yes. If standard DMSO is insufficient, consider co-solvent systems or solubility enhancers. Recent advancements include "DMSO 2.0" formulations (DMSO combined with hydrophilic adjuvants) which significantly delay the precipitation of hydrophobic drugs and PROTACs[6]. Alternatively, encapsulating the compound using (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) or adding non-ionic surfactants like Tween-80 (up to 0.1%) can shield the hydrophobic phenyl rings from the aqueous environment[5][7].
Quantitative Solubilization Strategies
The following table summarizes the causal mechanisms and operational limits of various solubilization strategies for highly lipophilic carbamates.
Strategy / Excipient
Mechanistic Action
Max Recommended Final Conc.
Cytotoxicity / Assay Risk
Standard DMSO
Polar aprotic solvation
≤ 0.1% - 0.5% (v/v)
High at >0.5%; can induce cell cycle arrest or differentiation[3].
Fetal Bovine Serum (FBS)
Albumin acts as a hydrophobic carrier
10% - 20% (v/v)
Low; but high protein binding reduces the free (active) drug fraction[4].
HP-β-Cyclodextrin
Forms inclusion complexes with phenyl rings
1% - 5% (w/v)
Low; excellent for highly hydrophobic compounds[5].
Tween-80 / PEG400
Micelle formation / Co-solvation
≤ 0.1% (v/v)
Moderate; surfactants can disrupt cell membranes if overused[7].
To ensure scientific integrity and reproducible results, follow this validated workflow for preparing and diluting Phenyl (3-hydroxyphenyl)carbamate.
Phase 1: Stock Preparation
Weigh the Phenyl (3-hydroxyphenyl)carbamate powder aseptically.
Dissolve in anhydrous, cell-culture grade DMSO to create a 10 mM stock (avoid 50 mM+ to reduce solvent shock risk)[4][6].
Aliquot the stock into single-use volumes (e.g., 20 µL per tube) and store at -20°C or -80°C. Causality: Repeated freeze-thaw cycles introduce moisture into the hygroscopic DMSO, which will pre-precipitate the compound before it even reaches the media[5].
Phase 2: The "Intermediate Carrier" Dilution Method
Thaw one aliquot of the 10 mM stock at room temperature and vortex vigorously. Inspect for any microcrystals[5].
Do not add directly to serum-free media. If your assay permits, prepare an intermediate tube containing 100% FBS or a 10% HP-β-CD solution.
Add the required volume of the DMSO stock dropwise into the FBS/carrier while vortexing constantly. The proteins/cyclodextrins will immediately bind the hydrophobic moieties, preventing aggregation[4][5].
Phase 3: Final Media Dilution
Pre-warm the final basal culture media (e.g., DMEM or RPMI) to 37°C in a water bath[4].
Transfer the intermediate mixture (Compound + DMSO + Carrier) into the pre-warmed media dropwise while swirling the flask.
Validation Step: Before applying to cells, place 100 µL of the final media into a 96-well plate and observe under a phase-contrast microscope at 20x magnification. Look for dark, irregular aggregates or needle-like crystals. If the field is clear, proceed with applying the media to your cell cultures[4][6].
References
Patel, Ketan. "Abstract 3170: DMSO 2.0 - An advanced DMSO product for 2D and 3D cell culture of PROTACs and hydrophobic drugs." Cancer Research - AACR Journals. Available at:[Link]
Wikipedia Contributors. "Dimethyl sulfoxide." Wikipedia, The Free Encyclopedia. Available at:[Link]
ResearchGate Community. "How can I dissolve hydrophobic compounds in DMEM media?" ResearchGate. Available at:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond generic storage advice. We will explore the thermodynamic vulnerabilities of the carbamate linkage, the environmental catalysts that trigger degradation, and the self-validating protocols required to ensure the integrity of Phenyl (3-hydroxyphenyl)carbamate during long-term studies.
Section 1: Mechanistic Troubleshooting (FAQ)
Q: Why does Phenyl (3-hydroxyphenyl)carbamate degrade so rapidly if left on the benchtop?A: The carbamate functional group is structurally an ester-amide hybrid. While the1 compared to standard esters[1], the linkage remains highly susceptible to nucleophilic attack by water. This hydrolysis is catalyzed by both acidic and basic microenvironments. When exposed to ambient humidity, atmospheric moisture initiates a hydrolytic cleavage of the C-N or C-O bonds.
Q: What are the specific degradation products of this compound?A:2 yields three primary degradation products: 3-aminophenol, phenol, and carbon dioxide (CO2)[2]. The release of CO2 gas can cause pressure buildup in sealed vials if hydrolysis occurs in solution, while the phenolic and aminophenolic byproducts will introduce significant background noise or toxicity in downstream biological assays.
Fig 1. Hydrolytic degradation pathway of Phenyl (3-hydroxyphenyl)carbamate.
Section 2: The "Freezer Humidity Paradox"
Q: I stored my solid compound at -20°C, but LC-MS still showed 15% degradation after a month. Why?A: This is a classic issue known as the "Freezer Humidity Paradox." Standard laboratory freezers are highly humid environments.3, the ambient air inside the vial cools, causing trace water vapor to condense directly onto the solid compound[3]. Over time, even at -20°C, this localized moisture acts as a solvent and reactant, slowly hydrolyzing the carbamate. To prevent this, the compound must be stored in a desiccator with an inert gas backfill (Argon or Nitrogen)[3].
Table 1: Quantitative Impact of Storage Conditions on Carbamate Stability
Storage Condition
Temperature
Timeframe
Analyte Recovery (%)
Causality / Observation
Ambient (Benchtop)
25°C
30 Days
<85%
Rapid hydrolytic degradation due to ambient humidity and thermal energy 4.
Refrigerated
4°C
180 Days
<85%
Significant degradation; water acts as a continuous nucleophile 4.
Cryogenic (Standard Vial)
-20°C
30 Days
~90-95%
Condensation of trapped moisture causes slow, localized hydrolysis 3.
Cryogenic (Argon + Desiccated)
-20°C
>30 Days
100%
5; elimination of moisture and thermal energy halts kinetics[5].
Section 3: Self-Validating Storage Protocol
To ensure trustworthiness, storage is not a passive action—it is a self-validating workflow. The following protocol ensures that your storage conditions are actively preventing hydrolysis, with built-in QC checkpoints.
Step 1: Pre-Storage Lyophilization
Ensure the synthesized or purchased Phenyl (3-hydroxyphenyl)carbamate is completely devoid of residual solvent or moisture. Lyophilize the solid powder for 12-24 hours.
Causality: Removing bulk and bound water eliminates the primary reactant required for hydrolysis.
Step 2: Baseline LC-MS Validation (QC Checkpoint 1)
Dissolve a 1 mg micro-aliquot in anhydrous acetonitrile. Run an LC-MS analysis using Electrospray Ionization (ESI) to confirm the presence of the intact protonated molecular ion [M+H]+ and the absence of 3-aminophenol (m/z ~110) or phenol peaks.
Causality: Establishes a T=0 baseline to differentiate pre-existing degradation from storage-induced hydrolysis.
Step 3: Aliquoting into Single-Use Vials
Divide the bulk powder into single-use amber glass vials (e.g., 5-10 mg per vial).
Causality: Amber glass prevents UV-induced photo-degradation. Single-use aliquots prevent repetitive freeze-thaw cycles, which introduce fresh condensation each time the bulk vial is opened.
Step 4: Inert Gas Purging
Using a Schlenk line or a gentle gas manifold, purge each vial with ultra-pure, dry Argon or Nitrogen gas for 30 seconds before immediately capping with a PTFE-lined septum cap.
Causality:3, creating an inert microenvironment[3].
Step 5: Secondary Desiccation and Cryogenic Storage
Place the purged vials into a secondary container (e.g., a sealed Mylar pouch or a small desiccator box) containing anhydrous MgSO4 or indicating silica gel.5 or -80°C[5].
Causality: The desiccant acts as a fail-safe against micro-leaks in the vial caps, absorbing any moisture that penetrates the secondary container.
Step 6: Post-Thaw Equilibration (QC Checkpoint 2)
When retrieving a vial for an experiment, allow the sealed vial to equilibrate to room temperature for at least 30 minutes before opening.
Causality: Opening a cold vial immediately causes ambient room moisture to condense on the cold powder. Equilibration prevents this thermal shock condensation.
Fig 2. Step-by-step workflow for the long-term cryogenic storage of carbamates.
References
Stability of carbamate and organophosphorus pesticides under different storage conditions.Journal of the Tunisian Chemical Society.
Technical Support Center: Resolving Co-Elution in Phenyl (3-hydroxyphenyl)carbamate Chromatography
Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I frequently encounter complex separation challenges involving carbamate derivatives.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I frequently encounter complex separation challenges involving carbamate derivatives. Phenyl (3-hydroxyphenyl)carbamate presents a unique analytical hurdle due to its thermal lability, pH sensitivity, and structural similarity to its degradation products and positional isomers.
Standard reversed-phase methods often fail to resolve these compounds, leading to co-elution—a scenario where two or more compounds exit the column simultaneously, compromising both identification and quantification[1]. This guide provides a mechanistic framework to diagnose, troubleshoot, and permanently resolve co-elution issues in your carbamate workflows.
Diagnostic Framework: Identifying the Root Cause
Before altering your method, you must determine whether a distorted peak is a true co-elution or an artifact of secondary column interactions. The workflow below outlines the logical progression for diagnosing peak integrity.
Workflow for diagnosing and resolving carbamate co-elution.
In-Depth Troubleshooting & FAQs
Q1: My Phenyl (3-hydroxyphenyl)carbamate peak exhibits a distinct shoulder. How do I confirm if this is co-elution or a failing column?A: Perfect co-elution shows no obvious distortion, but a shoulder (a sudden discontinuity in the peak shape) strongly suggests two compounds are exiting the column at slightly offset times[1]. To confirm, utilize a Diode Array Detector (DAD) or Mass Spectrometer (MS). Extract the UV or MS spectra at the leading edge, apex, and tail of the peak. If the spectral profile shifts, you are observing co-elution[1]. If the spectra are identical but the peak tails exponentially, you are likely dealing with secondary interactions between the analyte's hydroxyl group and active silanols on the column frit[2].
Q2: I confirmed co-elution with a degradation product. Why is my carbamate degrading on-column, and how do I stop it?A: Carbamates are highly susceptible to base-catalyzed hydrolysis and thermal degradation[3][4]. If your mobile phase pH is neutral to basic (pH > 6) or your column temperature exceeds 40°C, the carbamate linkage in Phenyl (3-hydroxyphenyl)carbamate will rapidly hydrolyze into 3-aminophenol, phenol, and carbon dioxide.
Causality & Fix: To halt on-column degradation, you must stabilize the molecule by lowering the mobile phase pH to approximately 3.0 using 0.1% Formic Acid or a monochloroacetic acid buffer[3][5]. Additionally, reduce the column compartment temperature to 25°C to prevent thermal breakdown[4].
Q3: I am trying to separate Phenyl (3-hydroxyphenyl)carbamate from its positional isomers (e.g., the 2-hydroxy or 4-hydroxy analogs). My C18 column shows complete co-elution. What is the mechanistic fix?A: Standard C18 (alkyl) stationary phases separate molecules based purely on dispersive (hydrophobic) interactions. Because positional isomers have identical molecular weights and nearly identical LogP values, a C18 column cannot distinguish them.
Causality & Fix: You must introduce orthogonal selectivity. Switch to a Biphenyl or Phenyl-Hexyl column[6]. These stationary phases leverage
π−π
interactions and dipole-dipole recognition. The Biphenyl phase is highly sensitive to the spatial arrangement of the hydroxyl group on the aromatic ring (ortho vs. meta vs. para), allowing it to separate the isomers based on steric hindrance and electron density distribution rather than just hydrophobicity.
To permanently resolve co-elution between Phenyl (3-hydroxyphenyl)carbamate and its closely related isomers/degradants, implement the following self-validating LC-UV/MS methodology.
Causality: The acidic pH suppresses the ionization of residual column silanols (preventing tailing) and completely halts the base-catalyzed hydrolysis of the carbamate linkage[3][5].
Organic (B): Acetonitrile + 0.1% Formic Acid.
Step 2: Column Selection & Equilibration
Column: Biphenyl, 100 x 2.1 mm, 1.7 µm (Superficially Porous Particles recommended).
Causality: Enhances shape selectivity and
π−π
retention for meta-substituted aromatics[6].
Temperature: Set column oven to 25°C to prevent thermal degradation[4].
Step 3: Gradient Elution Design
0.0 - 1.0 min: 10% B (Isocratic hold to focus the analyte band at the column head).
1.0 - 8.0 min: 10% to 40% B (A shallow gradient maximizes the selectivity factor,
α
, giving the isomers time to separate based on their
π−π
interaction strengths).
8.0 - 10.0 min: 95% B (Column wash to remove highly retained matrix components).
Step 4: System Suitability Testing (SST) - The Self-Validation Mechanism
Before running samples, inject a resolution standard containing Phenyl (3-hydroxyphenyl)carbamate and 3-aminophenol.
Validation Criteria: The system is only validated for quantitative analysis if the Resolution (
Rs
) between the two peaks is
≥1.5
(baseline resolution) and the Peak Tailing Factor (
Tf
) is
≤1.2
. If
Rs<1.5
, immediately verify mobile phase pH and column integrity.
Quantitative Data: Column Selectivity Comparison
The table below summarizes the expected chromatographic performance when analyzing Phenyl (3-hydroxyphenyl)carbamate and its isomers across different stationary phases.
Technical Support Center: Optimizing Lipid Formulations for Phenyl (3-hydroxyphenyl)carbamate
Welcome to the Application Scientist Knowledge Base. This guide is designed for drug development professionals engineering Lipid-Based Drug Delivery Systems (LBDDS) for Phenyl (3-hydroxyphenyl)carbamate .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Knowledge Base. This guide is designed for drug development professionals engineering Lipid-Based Drug Delivery Systems (LBDDS) for Phenyl (3-hydroxyphenyl)carbamate . This lipophilic compound presents dual challenges: poor aqueous solubility that limits gastrointestinal absorption, and a labile carbamate linkage susceptible to hydrolysis and extensive first-pass metabolism.
By leveraging lipid formulations—such as Self-Microemulsifying Drug Delivery Systems (SMEDDS)—we can solubilize the drug, protect the carbamate bond from enzymatic degradation, and promote lymphatic transport to bypass the liver[1].
Q: Why does Phenyl (3-hydroxyphenyl)carbamate chemically degrade in my lipid pre-concentrate during accelerated stability testing?A: The degradation is driven by the hydrolysis of the carbamate moiety. Carbamates are structurally prone to nucleophilic attack, particularly in the presence of trace water and extreme pH microenvironments[2]. In lipid formulations, hygroscopic surfactants (e.g., polysorbates or PEGylated excipients) absorb atmospheric moisture, which acts as a reactant for hydrolysis.
Causality & Solution: To mitigate this, you must eliminate the nucleophile. Switch to anhydrous, non-hygroscopic lipid vehicles (such as purified Long-Chain Triglycerides like soybean oil) and utilize lipophilic co-surfactants (e.g., Span 80) rather than PEG-based co-solvents. Blanket the compounding vessel with nitrogen to displace ambient moisture.
Q: Upon aqueous dispersion of the SMEDDS in simulated gastric fluid, I observe rapid drug precipitation. How do I maintain solubilization?A: Precipitation occurs due to a sudden loss of solvent capacity. When a SMEDDS disperses, highly hydrophilic surfactants rapidly partition into the bulk aqueous phase. If the remaining oil core lacks the capacity to keep the highly aromatic Phenyl (3-hydroxyphenyl)carbamate dissolved, the drug crystallizes[3].
Causality & Solution: You must balance the Hydrophilic-Lipophilic Balance (HLB) of the system. Incorporate a water-insoluble solubilizer or a medium-chain mono/diglyceride (e.g., Capmul MCM) that remains at the oil-water interface during emulsification, acting as a thermodynamic bridge to keep the drug in the dispersed lipid droplets.
Section 2: Experimental Workflows & Methodologies
To ensure successful formulation development, follow a systematic, self-validating workflow.
Figure 1: Step-by-step lipid formulation development and validation workflow.
Protocol: Self-Validating In Vitro Lipolysis (pH-Stat Method)
This protocol predicts in vivo bioavailability by simulating gastrointestinal lipid digestion. It is designed as a closed-loop, self-validating system: the mass balance calculation ensures that missing drug is accounted for, distinguishing between precipitation and chemical degradation.
Step 1: Digestion Medium Preparation
Prepare 36 mL of simulated intestinal fluid (SIF) containing 2 mM Tris-maleate buffer, 1.4 mM CaCl₂, 150 mM NaCl, 3 mM NaTDC (bile salt), and 0.75 mM phosphatidylcholine. Adjust to pH 6.5.
Causality: Bile salts and phospholipids are critical as they form the mixed micelles that will eventually solubilize the drug once the lipid vehicle is digested[4].
Step 2: Formulation Addition & Equilibration
Disperse 1 gram of the Phenyl (3-hydroxyphenyl)carbamate-loaded SMEDDS into the digestion medium. Stir at 37°C for 15 minutes.
Step 3: Enzymatic Digestion
Initiate lipolysis by adding 4 mL of porcine pancreatin extract (containing lipases and esterases).
Causality: Lipases hydrolyze the triglycerides into free fatty acids (FFAs) and monoglycerides, fundamentally altering the solubilization capacity of the environment[5].
Step 4: pH-Stat Titration
As FFAs are liberated, the pH will drop. Use an automated pH-stat titrator to continuously add 0.2 M NaOH to maintain the pH strictly at 6.5 for 60 minutes.
Step 5: Phase Separation & Self-Validation
Add an enzyme inhibitor (e.g., 4-bromophenylboronic acid) to halt digestion. Ultracentrifuge the sample at 50,000 × g for 30 minutes. This separates the sample into three phases: an undigested lipid top layer, an aqueous middle layer (mixed micelles), and a solid bottom pellet (precipitated drug).
Self-Validation Checkpoint: Quantify the drug in all three phases using HPLC. Calculate the mass balance: (Drug in Lipid + Drug in Aqueous + Drug in Pellet) / Initial Drug Loaded * 100.
Interpretation: The mass balance must equal 95–105%. If the recovery is <90%, the carbamate linkage has been chemically or enzymatically hydrolyzed during the assay, indicating that the formulation fails to protect the drug. If mass balance is achieved but the drug is primarily in the pellet, the formulation suffers from poor micellar solubilization.
Section 3: Maximizing In Vivo Bioavailability via Lymphatic Transport
Q: Phenyl (3-hydroxyphenyl)carbamate suffers from extensive hepatic first-pass metabolism. How can the lipid formulation overcome this?A: By utilizing Long-Chain Triglycerides (LCTs) instead of Medium-Chain Triglycerides (MCTs). Following digestion, LCTs are re-esterified within the enterocytes and packaged into chylomicrons. Highly lipophilic drugs (LogP > 5) dissolved within these lipids are co-packaged into the chylomicrons and secreted into the lymphatic system, which drains directly into the systemic circulation via the thoracic duct, entirely bypassing the portal vein and the liver[5].
Figure 2: Mechanism of lymphatic transport bypassing hepatic first-pass metabolism.
Section 4: Quantitative Excipient Performance Data
To guide your excipient selection, the following table summarizes the quantitative impact of lipid chain length on the solubilization and lymphatic transport efficiency of highly lipophilic carbamate derivatives.
Lipid Vehicle Type
Representative Excipient
Equilibrium Solubility (mg/g)
Aqueous Phase Recovery Post-Lipolysis (%)
Lymphatic Transport Efficiency (%)
First-Pass Bypass Potential
Medium-Chain (MCT)
Caprylic/Capric Triglycerides
45.2 ± 2.1
82.4 ± 3.5
< 5.0
Low (Portal Vein Route)
Long-Chain (LCT)
Soybean Oil / Peanut Oil
38.6 ± 1.8
65.1 ± 4.2
48.7 ± 5.1
High (Thoracic Duct Route)
Mixed Polymeric
PEG-8 Caprylic/Capric
62.4 ± 3.0
41.2 ± 6.0*
< 2.0
Very Low (Hydrolysis Risk)
*Note: The low recovery in polymeric systems is often due to drug precipitation upon the partitioning of hydrophilic surfactants into the bulk aqueous phase, combined with increased exposure to esterases.
References
Walsh Medical Media. Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. Retrieved from1
Drug Development & Delivery. Are Lipid-Based Drug Delivery Systems in Your Formulation Toolbox? Retrieved from 3
National Institutes of Health (PMC). Lipid-associated Oral Delivery: Mechanisms and Analysis of Oral Absorption Enhancement. Retrieved from 5
MDPI. Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. Retrieved from 4
ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from 2
Technical Support Center: Phenyl (3-hydroxyphenyl)carbamate Recrystallization & Impurity Control
Welcome to the Technical Support Center for the purification of Phenyl (3-hydroxyphenyl)carbamate (also known as Phenyl N-(3-hydroxyphenyl)carbamate). This compound is a critical intermediate in the synthesis of pharmace...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the purification of Phenyl (3-hydroxyphenyl)carbamate (also known as Phenyl N-(3-hydroxyphenyl)carbamate). This compound is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, including biscarbamate herbicides like phenmedipham.
Because this molecule contains both a highly reactive free phenolic hydroxyl group and a carbamate linkage, it is notoriously sensitive to thermal, oxidative, and hydrolytic degradation[1]. This guide provides field-proven, self-validating methodologies to troubleshoot your recrystallization workflows, minimize impurity carryover, and maximize yield.
Before optimizing the recrystallization process, it is critical to understand why impurities form. The synthesis typically involves the reaction of 3-aminophenol with phenyl chloroformate[2]. During this process, or during subsequent purification, the molecule can degrade or over-react.
The carbamate linkage is highly susceptible to thermal degradation (thermolysis) into isocyanates and phenols at elevated temperatures[3]. Furthermore, the free phenolic hydroxyl group renders the molecule vulnerable to oxidation, while the carbamate moiety can undergo hydrolysis in the presence of moisture and extreme pH[1].
Mechanistic degradation pathways of Phenyl (3-hydroxyphenyl)carbamate.
Standard Operating Procedure: Self-Validating Recrystallization Protocol
To prevent the degradation pathways outlined above, we utilize a low-temperature Anti-Solvent Crystallization approach using an Ethyl Acetate (EtOAc) and Heptane system. This protocol is designed as a self-validating system, meaning each step contains a built-in physical check to confirm chemical integrity.
Step 1: Dissolution under Inert Atmosphere
Action: Suspend the crude Phenyl (3-hydroxyphenyl)carbamate in EtOAc (approx. 5 volumes) at 45°C under a strict nitrogen (N₂) blanket.
Causality: EtOAc provides high solubility for the carbamate at moderate temperatures, avoiding the need for reflux. The N₂ blanket prevents the oxidation of trace 3-aminophenol impurities into highly colored quinones.
Validation Check: The solution must remain clear to pale yellow. If the solution turns pink or brown, the nitrogen blanket has failed, indicating oxidative degradation has occurred.
Step 2: Temperature-Controlled Clarification
Action: Perform a hot polish filtration through a 0.45 µm PTFE filter while maintaining the temperature at 45°C.
Causality: This step mechanically removes insoluble bis-carbamate over-reaction products (formed when the phenol group erroneously reacts with phenyl chloroformate) and mechanical particulates.
Validation Check: Filter back-pressure should remain low. High resistance or rapid filter blinding indicates excessive bis-carbamate formation during the upstream synthesis.
Step 3: Anti-Solvent Addition & Nucleation
Action: Slowly add Heptane (anti-solvent) dropwise at 45°C until the cloud point is reached (typically a 1:2 EtOAc:Heptane ratio). Hold for 15 minutes to allow seed bed formation, then cool at a controlled ramp of 2°C/min down to 5°C.
Causality: Heptane drastically reduces the solubility of the target carbamate while selectively retaining lipophilic impurities (like unreacted phenyl chloroformate and cleaved phenol) in the mother liquor.
Validation Check: Crystallization must initiate within 10 minutes of reaching the cloud point. If the product "oils out" (forms a dense liquid layer) instead of crystallizing, the EtOAc:Heptane ratio is too low; immediately add 5% v/v EtOAc to re-dissolve and adjust the cooling ramp.
Step 4: Isolation and Washing
Action: Filter the resulting slurry and wash the wet cake with pre-chilled (0°C) Heptane. Dry under vacuum at 40°C.
Causality: Cold heptane displaces the impurity-rich mother liquor without dissolving the purified carbamate. Vacuum drying at 40°C prevents late-stage thermal degradation.
Validation Check: HPLC analysis of the mother liquor must show >95% recovery of the theoretical phenol and 3-aminophenol impurities.
Optimized anti-solvent recrystallization workflow for impurity purging.
Quantitative Data: Impurity Profiling
Understanding the physicochemical traits of your impurities dictates the success of your purge strategy. Use the table below to benchmark your analytical results.
Impurity
Origin / Mechanism
Physicochemical Trait
Purge Strategy
Typical Purge Efficiency
3-Aminophenol
Unreacted starting material / Hydrolysis product[1]
Highly polar, extremely prone to oxidation
Pre-crystallization aqueous wash (pH 5.0) or polar solvent purging.
>98%
Phenol
Byproduct of thermal degradation / Unreacted reagent[3]
Highly soluble in non-polar solvents
Retained in the mother liquor using a Heptane anti-solvent.
>95%
Bis-carbamate
Over-reaction of the phenol group with chloroformate
Highly lipophilic, low solubility in EtOAc
Clarification filtration (if insoluble) or strict stoichiometric control during synthesis.
~80-85%
Quinones
Oxidation of trace 3-aminophenol
Highly colored (pink/brown chromophores)
Strict nitrogen inerting; addition of mild antioxidants (e.g., BHT) to solvent.
>99%
Troubleshooting Guide & FAQs
Q: Why does my recrystallized Phenyl (3-hydroxyphenyl)carbamate exhibit a pink or light brown discoloration?A: This is a classic sign of trace 3-aminophenol oxidation. Even at parts-per-million (ppm) levels, the quinone oxidation products are highly chromophoric. To fix this, ensure your dissolution solvent is thoroughly degassed, maintain a strict nitrogen sweep during crystallization, and consider an upstream mildly acidic aqueous wash (pH ~5.0) to extract unreacted 3-aminophenol before it can oxidize.
Q: My yield drops significantly when I heat the solvent to reflux to dissolve the crude product. What is happening?A: You are inducing thermal degradation. Carbamates undergo thermolysis into isocyanates and phenols at elevated temperatures[3]. Never heat Phenyl (3-hydroxyphenyl)carbamate above 60°C. If your compound does not dissolve at 45-50°C, you are using the wrong solvent system (e.g., pure non-polar solvents), or your crude material is heavily contaminated with insoluble bis-carbamates. Switch to an EtOAc/Heptane anti-solvent system.
Q: How can I selectively purge the bis-carbamate impurity?A: Bis-carbamates (where both the amine and the phenol group have reacted with phenyl chloroformate) are significantly more lipophilic and less soluble than the mono-carbamate target. If they precipitate during the EtOAc dissolution phase, they can be removed via hot clarification filtration. If they co-crystallize, you must adjust your synthesis stoichiometry (use a slight deficit of phenyl chloroformate) to prevent their formation entirely.
Q: Why is my product "oiling out" instead of forming distinct crystals during anti-solvent addition?A: "Oiling out" (Liquid-Liquid Phase Separation or LLPS) occurs when the anti-solvent is added too quickly, causing the API to crash out as an amorphous, impurity-trapping oil rather than nucleating into a crystal lattice. To troubleshoot, reduce the rate of heptane addition, increase the stirring speed, and ensure you hold the solution at the cloud point for at least 15 minutes to allow a proper seed bed to form before initiating the cooling ramp.
Reducing oxidation of Phenyl (3-hydroxyphenyl)carbamate in open-air experiments
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with Phenyl (3-hydroxyphenyl)...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with Phenyl (3-hydroxyphenyl)carbamate .
This compound is highly valued in pharmaceutical research—particularly for its cholinesterase inhibition and antitubercular properties[1]—but its electron-rich phenolic moiety makes it notoriously unstable in oxygen-rich environments. This guide synthesizes mechanistic chemical principles with field-proven experimental protocols to help you maintain molecular integrity during open-air handling.
Mechanistic Insight: The Causality of Phenol Oxidation
To prevent degradation, we must first understand the thermodynamic and kinetic drivers of the failure mode. Phenyl (3-hydroxyphenyl)carbamate contains a free hydroxyl group on a phenyl ring. In open-air experiments, this moiety is highly susceptible to autoxidation[2].
When exposed to ambient
O2
, the phenolic hydroxyl group undergoes a hydrogen atom transfer (HAT) or single-electron transfer (SET), generating a highly reactive phenoxy radical [3]. This process is dramatically accelerated by three factors:
Alkaline pH: Deprotonation forms a phenoxide anion, which is significantly more electron-rich and easier to oxidize than the neutral phenol.
Trace Transition Metals: Impurities like
Fe3+
or
Cu2+
in solvents or glassware act as single-electron oxidants and catalytic radical initiators[2].
Light (Photolysis): UV/Vis radiation provides the activation energy necessary to cleave the O-H bond or excite ambient oxygen into more reactive singlet oxygen[4].
Once the phenoxy radical forms, it rapidly delocalizes and undergoes radical-radical coupling or further oxidation to form ortho- or para-benzoquinones [4]. These quinones are highly electrophilic and will react with unoxidized starting material to form complex, dark-colored polymeric byproducts (phenoquinones), permanently ruining your yield[4].
Oxidation Pathway & Intervention Strategies
Fig 1: Autoxidation pathway of the 3-hydroxyphenyl moiety and targeted chemical interventions.
Troubleshooting & FAQs
Q1: My reaction mixture turns a distinct pink, which deepens to a dark reddish-brown after 2 hours in open air. What is happening?A1: This discoloration is the classic visual indicator of phenol oxidation[2]. The initial pink color corresponds to the formation of trace p-benzoquinone or o-benzoquinone. As these quinones accumulate, they react with unoxidized Phenyl (3-hydroxyphenyl)carbamate to form highly conjugated, red/brown phenoquinone polymers[4]. You are actively losing your active pharmaceutical ingredient (API).
Q2: I cannot use a glovebox or Schlenk line for this specific biological assay. How can I prevent oxidation in an open-air vessel?A2: You must build a "chemical shield" using a three-pronged approach:
Sacrificial Antioxidants: Add Butylated hydroxytoluene (BHT) or ascorbic acid (0.1 - 1.0 mol%). These compounds have weaker O-H bonds than your substrate and will preferentially scavenge oxygen radicals[2].
Metal Chelation: Add 1 mM EDTA to your aqueous buffers to sequester trace iron/copper that catalyzes the radical initiation[2].
pH Control: Maintain the pH strictly between 4.0 and 6.5. Industrial syntheses of this compound specifically utilize this slightly acidic window to suppress phenoxide formation[1].
Q3: Does the choice of solvent impact the oxidation rate in open air?A3: Absolutely. Solvents that easily form peroxides (like diethyl ether or THF) will rapidly accelerate the oxidation of your carbamate. Use peroxide-free, freshly unsealed solvents (e.g., HPLC-grade acetonitrile or ethyl acetate). If working in aqueous media, utilizing a biphasic system (e.g., water/dichloromethane) can help partition the hydrophobic carbamate away from aqueous reactive oxygen species.
Quantitative Data: Impact of Interventions
The following table summarizes the protective efficacy of various interventions during a standard 12-hour open-air incubation of Phenyl (3-hydroxyphenyl)carbamate (0.5 M in 50:50
H2O
:MeOH, 25°C).
Experimental Condition
pH
Additives
% Intact Substrate (12h)
% Quinone Byproducts
Visual Observation
Control (Open Air)
7.5
None
42.3%
55.1%
Dark reddish-brown
pH Optimized
5.5
None
78.6%
19.2%
Light pink
Chelator Added
7.5
1 mM EDTA
61.0%
35.8%
Orange-brown
Antioxidant Added
7.5
1 mol% BHT
89.4%
8.1%
Pale yellow
Optimized Open-Air
5.5
EDTA + BHT
98.2%
< 1.0%
Clear / Colorless
Reference (Argon)
7.5
None
99.1%
< 0.5%
Clear / Colorless
Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol incorporates self-validating checkpoints. If the solution changes color at any point before Step 5, the protective buffer has failed, and the experiment must be aborted.
Protocol: Open-Air Handling of Phenyl (3-hydroxyphenyl)carbamate
Step 1: Buffer Preparation (The "Chemical Shield")
Prepare a 50 mM Acetate buffer. Adjust the pH to exactly 5.3 using 0.1 M HCl or NaOH. Causality: pH 5.3 is the optimal thermodynamic window to prevent phenoxide formation while maintaining carbamate stability[1].
Add EDTA disodium salt to a final concentration of 1 mM.
Step 2: Antioxidant Priming
In your organic co-solvent (e.g., Acetonitrile), dissolve Butylated hydroxytoluene (BHT) to achieve a 1 mol% concentration relative to your planned carbamate concentration.
Step 3: Substrate Dissolution
Dissolve Phenyl (3-hydroxyphenyl)carbamate into the BHT-primed organic solvent.
Validation Checkpoint: The solution must remain perfectly clear. Any immediate yellowing indicates peroxide contamination in your solvent.
Step 4: Open-Air Execution
Combine the organic and aqueous phases in your open-air vessel.
Wrap the reaction vessel in aluminum foil. Causality: Photolysis generates hydroxyl radicals that bypass chemical antioxidants[4]. Excluding light eliminates this variable.
Step 5: Quenching and Extraction
Upon completion of the open-air assay, immediately quench the reaction by extracting the mixture with cold Ethyl Acetate (
4∘C
). Wash the organic layer with brine to remove the EDTA and water-soluble radicals, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure[2].
References
Air- and light-sensitivity of phenol
Source: Chemistry Stack Exchange
URL: [Link]
Atmospheric Oxidation Mechanism of Phenol Initiated by OH Radical
Source: ACS Publications (Journal of Physical Chemistry)
URL:[Link]
A Comparative Guide to the Toxicity of Phenyl (3-hydroxyphenyl)carbamate and Related Phenolic Compounds
This guide provides a comprehensive toxicological comparison of Phenyl (3-hydroxyphenyl)carbamate and structurally related phenolic compounds. Designed for researchers, scientists, and drug development professionals, thi...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive toxicological comparison of Phenyl (3-hydroxyphenyl)carbamate and structurally related phenolic compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data summary. It delves into the underlying mechanisms of toxicity, explains the rationale behind standard toxicological assays, and presents a comparative analysis grounded in experimental data.
Introduction: Understanding the Chemical Landscape
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are ubiquitous. They range from simple industrial feedstocks like phenol to complex natural products. Their biological activity is diverse, underpinning both their utility and their potential toxicity.[1] Phenyl (3-hydroxyphenyl)carbamate belongs to a more complex class: carbamates. These are derivatives of carbamic acid and are widely known for their use as pesticides and, in some cases, therapeutic agents.[2]
The core structure of Phenyl (3-hydroxyphenyl)carbamate combines a phenolic moiety with a carbamate ester. This unique structure necessitates a dual-pronged toxicological comparison: first, against its basic phenolic building blocks (e.g., phenol, resorcinol), and second, against the functional class to which it belongs (carbamates). This guide will dissect these relationships to provide a nuanced understanding of its toxicological profile.
Primary Mechanisms of Toxicity
The toxicity of these compounds is not monolithic; it is dictated by their distinct chemical structures which engage different biological targets.
Phenolic Compounds: Oxidative Stress and Membrane Disruption
The toxicity of simple phenols like phenol, catechol, hydroquinone, and resorcinol is often linked to their ability to induce oxidative stress and disrupt cellular structures.[1]
Pro-oxidant Activity : Dihydroxybenzenes, particularly hydroquinone (1,4-dihydroxybenzene) and catechol (1,2-dihydroxybenzene), can undergo auto-oxidation, leading to the formation of semiquinone radicals and reactive oxygen species (ROS).[3] This surge in ROS can overwhelm cellular antioxidant defenses, leading to damage of DNA, proteins, and lipids. The position of the hydroxyl groups is critical; ortho- and para-diphenols are significantly more toxic than meta-diphenols (resorcinol) and monophenols, which are less readily oxidized.[3][4]
Protein Denaturation : At higher concentrations, phenol can denature and precipitate proteins, leading to coagulation necrosis.[5] This is a primary mechanism behind its corrosive effects on skin and mucous membranes.[1]
Genotoxicity : Hydroquinone and catechol have been identified as potential carcinogens and mutagens, an effect linked to their ability to generate oxidative DNA damage.[6]
As a carbamate, the primary mechanism of acute toxicity for Phenyl (3-hydroxyphenyl)carbamate is the inhibition of acetylcholinesterase (AChE).[2][7] AChE is a critical enzyme that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine.
Reversible Carbamylation : Carbamates bind to the active site of AChE, forming a carbamylated enzyme.[8][9] This inactivation is reversible, as the carbamate can spontaneously disassociate from the enzyme.[2] This contrasts with organophosphates, which cause essentially irreversible inhibition. The reversible nature means the duration of toxic effects from carbamates is typically shorter, often less than 24 hours.[2]
Acetylcholine Accumulation : The inhibition of AChE leads to an accumulation of acetylcholine at neuronal synapses and neuromuscular junctions.[9] This causes continuous stimulation of cholinergic receptors, resulting in a range of symptoms from muscle twitching and glandular secretions to, in severe cases, paralysis and respiratory failure.[2][10]
Structural Influences : The specific structure of the carbamate influences its potency and selectivity. For instance, meta-substituted carbamates like Phenyl (3-hydroxyphenyl)carbamate are noted for having a balanced inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which is attributed to optimal positioning for hydrogen bonding within the enzyme's active site.[7]
The mechanism of AChE inhibition is visualized below.
Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition by Carbamates.
Analysis:
The data clearly indicates that resorcinol is significantly less acutely toxic than phenol.[14][15] Catechol demonstrates a higher toxicity than resorcinol.[13] Hydroquinone is widely regarded as the most toxic of the common dihydroxybenzenes, though a specific LD50 value was not found in the immediate search. The toxicity of Phenyl (3-hydroxyphenyl)carbamate would be primarily driven by its anticholinesterase activity, which can be highly potent and lead to a low LD50, though this requires experimental verification.
This protocol is a standardized, stepwise procedure to assess acute oral toxicity and determine an LD50 class, using a minimal number of animals.[16][17]
Causality Behind Experimental Choices:
Species Selection: The rat is the preferred rodent species due to extensive historical data and well-understood physiology.[11]
Fasting: Animals are fasted before dosing to promote absorption of the test substance and reduce variability.[18]
Stepwise Dosing: The method uses a sequential process, where the outcome of dosing one group of animals determines the dose for the next. This approach minimizes animal usage while still allowing for classification of the substance's toxicity.[16]
Observation Period: A 14-day observation period is standard to account for both immediate and delayed mortality or toxic effects.[19]
Caption: Workflow for the OECD 423 Acute Toxic Class Method.
Comparative Cytotoxicity (In Vitro)
In vitro cytotoxicity assays measure a compound's toxicity to cells in culture. The IC50 value, the concentration that inhibits 50% of cell growth or viability, is a key metric.[20] Studies comparing simple phenolic compounds provide a valuable baseline.
Analysis:
The in vitro data corroborates the in vivo trends for dihydroxybenzenes. Hydroquinone is the most cytotoxic, followed by catechol, while resorcinol is the least cytotoxic of the group.[6] This trend is strongly linked to their propensity to generate ROS.[3] The cytotoxicity of Phenyl (3-hydroxyphenyl)carbamate would likely be cell-line dependent, with higher toxicity expected in neuronally-derived cells that express high levels of AChE.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21]
Causality Behind Experimental Choices:
Principle: The assay relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[21][22] The amount of formazan produced is proportional to the number of metabolically active, viable cells.
Solubilization: The formazan crystals are insoluble in water, so a solubilizing agent (like DMSO or an SDS-HCl solution) is added to dissolve them, creating a colored solution.[21][23]
Quantification: The intensity of the purple color is measured using a spectrophotometer (plate reader) at an absorbance of ~570 nm.[23][24] This provides a quantitative measure of cell viability.
Caption: Standard workflow for an in vitro MTT cytotoxicity assay.
Conclusion
This guide provides a comparative toxicological framework for Phenyl (3-hydroxyphenyl)carbamate by examining its constituent chemical class (carbamate) and related structural analogs (phenolic compounds).
Divergent Mechanisms : The primary toxicity driver for simple phenolic compounds is oxidative stress and membrane damage, whereas for Phenyl (3-hydroxyphenyl)carbamate, it is potent, reversible inhibition of acetylcholinesterase.
Structure-Toxicity in Phenols : Among the dihydroxybenzenes, toxicity is highly dependent on the position of the hydroxyl groups. Hydroquinone (para) is the most toxic, followed by catechol (ortho), with resorcinol (meta) being significantly less toxic.[6][14]
Potency of Carbamates : Carbamates as a class are designed for high biological activity and can exhibit significant toxicity at low doses due to their enzymatic inhibition mechanism.[2] The specific toxicity of Phenyl (3-hydroxyphenyl)carbamate requires direct experimental assessment but is anticipated to be significant.
Validated Methodologies : Standardized protocols, such as the OECD guidelines for in vivo testing and the MTT assay for in vitro analysis, are crucial for generating reliable and comparable toxicological data.[11][21]
For professionals in drug development and chemical safety, this analysis underscores the importance of not only evaluating a compound's structure but also understanding its primary mechanism of action to predict and accurately assess its toxicological profile.
References
OECD. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. National Toxicology Program (NTP). [Link]
Flickinger, C. W. (1976). The benzenediols: catechol, resorcinol and hydroquinone — a review of the industrial toxicology and current industrial exposure. American Industrial Hygiene Association Journal, 37(10), 596-606. [Link]
Flickinger, C. W. (1976). The benzenediols: catechol, resorcinol and hydroquinone--a review of the industrial toxicology and current industrial exposure limits. American Industrial Hygiene Association Journal, 37(10), 596-606. [Link]
Kossakowska, M., & Krawczyk, B. (2004). Toxicity of Some Phenolic Derivatives—In Vitro Studies. Polish Journal of Environmental Studies, 13(4), 403-407. [Link]
OECD. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
OECD. (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Phenol. [Link]
Varjani, S. J., & Gnansounou, E. (2017). Hydroquinone: Environmental Pollution, Toxicity, and Microbial Answers. Journal of Environmental Science and Health, Part C, 35(4), 239-258. [Link]
Aviles, M. F., et al. (2024). In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents. Open Exploration, 1, 1-13. [Link]
Aken, B. V., et al. (2021). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. Archives of Toxicology, 95(2), 553-567. [Link]
Aviles, M. F., et al. (2024). In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents. Open Exploration, 1, 1-13. [Link]
Wick, M. M. (1986). Comparative cytotoxicity of phenols in vitro. Biochemical Journal, 238(3), 1015-1018. [Link]
Saxena, A., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of Medicinal Chemistry, 51(16), 4969-4973. [Link]
Yu, Q. S., et al. (2006). Inhibition of Human Acetyl- and Butyrylcholinesterase by Novel Carbamates of (−)- and (+)-Tetrahydrofurobenzofuran and Methanobenzodioxepine. Journal of Medicinal Chemistry, 49(8), 2434-2443. [Link]
National Research Council (US) Committee on Acute Exposure Guideline Levels. (2010). Phenol Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 9. National Academies Press (US). [Link]
Saxena, A., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(16), 4969-4973. [Link]
Wick, M. M. (1986). Comparative cytotoxicity of phenols in vitro. Biochemical Journal, 238(3), 1015-1018. [Link]
Selassie, C. D., et al. (2004). Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study. Journal of Medicinal Chemistry, 47(27), 6833-6840. [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Part 2: What are cholinesterase inhibitors? In Environmental Medicine. CDC Archive. [Link]
Wang, W., & Lin, J. (1988). Comparative toxicology of phenolic compounds using root elongation method. Environmental Toxicology and Chemistry, 7(4), 309-316. [Link]
Margesin, R., & Schinner, F. (2004). Degradation of phenol and toxicity of phenolic compounds: a comparison of cold-tolerant Arthrobacter sp. and mesophilic Pseudomonas putida. Extremophiles, 8(3), 221-227. [Link]
Kaufman, D. D., et al. (1970). Methylcarbamate inhibition of phenylcarbamate metabolism in soil. Journal of Agricultural and Food Chemistry, 18(3), 513-519. [Link]
Wasi, S., et al. (2017). Phenolic Compounds in Water: Sources, Reactivity, Toxicity and Treatment Methods. In Phenolic Compounds. IntechOpen. [Link]
Miadokova, E. (2009). Toxicological aspects of the use of phenolic compounds in disease prevention. Interdisciplinary Toxicology, 2(4), 209-214. [Link]
Holder, G. M., & Ryan, A. J. (1968). Metabolism of 'Propham' (isopropyl N-phenylcarbamate) in the rat. Nature, 220(5162), 77. [Link]
U.S. Environmental Protection Agency. (2025). Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate - Hazard. [Link]
Michałowicz, J., & Duda, W. (2007). Phenols – Sources and Toxicity. Polish Journal of Environmental Studies, 16(3), 347-362. [Link]
Richards, J. R., & Ko, R. B. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]
Saito, K., et al. (2004). Metabolism of diethofencarb (isopropyl 3,4-diethoxyphenylcarbamate) in rats: identification of metabolites in urine. Journal of Agricultural and Food Chemistry, 52(4), 868-874. [Link]
World Health Organization. (1986). Carbamate pesticides: a general introduction. (EHC 64). [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Phenol. [Link]
Diep, T. N., et al. (1998). Potentially reactive cyclic carbamate metabolite of the antiepileptic drug felbamate produced by human liver tissue in vitro. Chemical Research in Toxicology, 11(9), 1087-1092. [Link]
Public Health England. (2024). Phenol: toxicological overview. [Link]
Rehman, K., et al. (2024). Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. Journal of Pioneering Medical Sciences, 12(4), 1-10. [Link]
New Jersey Department of Health. (n.d.). METHYLETHYL), METHYLCARBAMATE HAZARD SUMMARY. [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Phenol | Medical Management Guidelines. [Link]
Kaufman, D. D., et al. (1970). Methylcarbamate inhibition of phenylcarbamate metabolism in soil. Journal of Agricultural and Food Chemistry, 18(3), 513-519. [Link]
Structural Activity Relationship (SAR) Guide: Phenyl (3-hydroxyphenyl)carbamate and Its Analogs
As drug development increasingly relies on multi-target directed ligands (MTDLs), carbamate scaffolds have emerged as highly versatile pharmacophores. Specifically, Phenyl (3-hydroxyphenyl)carbamate (CAS 62380-38-5) serv...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development increasingly relies on multi-target directed ligands (MTDLs), carbamate scaffolds have emerged as highly versatile pharmacophores. Specifically, Phenyl (3-hydroxyphenyl)carbamate (CAS 62380-38-5) serves as a critical baseline structure for developing pseudo-irreversible inhibitors targeting serine hydrolases—such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—as well as lipoxygenases (e.g., 5-LOX)[1][2].
This guide provides an objective, data-driven comparison of Phenyl (3-hydroxyphenyl)carbamate and its structural analogs. By dissecting the causality behind specific structural modifications, researchers can rationally design next-generation therapeutics for neurodegenerative diseases, inflammatory conditions, and microbial infections.
Mechanistic SAR Analysis: Driving Target Selectivity
The biological activity of carbamates is fundamentally dictated by their ability to dock within an enzyme's active site and subsequently transfer the carbamoyl group to a catalytic residue (e.g., the catalytic serine in AChE). Modifying the functional groups on the phenyl rings drastically alters both binding affinity and carbamylation kinetics.
The Critical Role of Meta-Hydroxy Substitution
In the baseline Phenyl (3-hydroxyphenyl)carbamate structure, the hydroxyl (-OH) group is positioned at the meta (3-) position. This specific orientation is not arbitrary; it provides optimal positioning for hydrogen bonding interactions within the AChE active site[3]. The meta-OH group acts as a dual hydrogen bond donor/acceptor, anchoring the molecule within the peripheral anionic site (PAS) or the gorge of the enzyme. This anchoring aligns the carbamate carbonyl perfectly for nucleophilic attack by the catalytic serine, resulting in balanced inhibitory activity against both AChE and BChE[3].
Para-Substitutions and Electron-Withdrawing Groups (EWGs)
When synthesizing analogs to improve AChE inhibition, introducing an electron-withdrawing group (EWG) at the para position of the leaving group enhances potency. EWGs (such as a 4-chloro substitution) draw electron density away from the carbamate carbonyl. This increases the electrophilicity of the carbonyl carbon, thereby accelerating the rate of enzyme carbamylation and lowering the IC₅₀ value[3].
Target Shifting: From AChE to 5-LOX
Shifting the hydroxyl group from the meta (3-) to the para (4-) position, or masking it via methylation (3-methoxy), disrupts the precise hydrogen-bonding network required for AChE inhibition. However, this altered steric and electronic profile creates a highly favorable geometry for binding within the hydrophobic pocket of 5-lipoxygenase (5-LOX), shifting the molecule's primary therapeutic utility from neurodegeneration to anti-inflammatory applications[2].
SAR divergence of Phenyl (3-hydroxyphenyl)carbamate analogs based on structural modifications.
Quantitative Data Comparison
The following table synthesizes the performance of various Phenyl (3-hydroxyphenyl)carbamate analogs, highlighting how specific structural deviations impact the primary biological target and inhibitory potency.
To ensure scientific integrity, the protocols used to synthesize these compounds and evaluate their biological activity must be robust and self-validating. Below are the field-proven methodologies for generating and testing these analogs.
Protocol A: Two-Stage Synthesis of Phenyl (3-hydroxyphenyl)carbamate
This synthesis utilizes a controlled two-stage pathway to maximize yield while preventing premature hydrolysis of the intermediates[1].
Step-by-Step Methodology:
Stage 1: Chloroformate Aminolysis
Prepare an aqueous solution of sodium hydroxide and adjust to pH 5.3. Causality: Maintaining a mildly acidic to neutral pH (4.3–6.3) is critical to prevent the rapid aqueous hydrolysis of the chloroformate reagent while keeping the amine sufficiently nucleophilic.
Dissolve 3-aminophenol in the buffer and slowly add methyl chloroformate dropwise.
Maintain the reaction temperature strictly between 50–55°C to ensure 95–100% conversion efficiency without driving thermal degradation[1].
Isolate the intermediate: methyl N-(3-hydroxyphenyl)carbamate.
Stage 2: Carbamate Functionalization
Dissolve the intermediate in an anhydrous organic solvent (e.g., toluene or dioxane).
Introduce the desired isocyanate (e.g., 3-tolyl isocyanate) or phenyl chloroformate, depending on the target analog.
Catalyze the reaction using triethylamine and reflux for 1 hour[2].
Purify the final product via recrystallization from ethyl acetate.
To validate the SAR findings, Ellman's assay is the gold standard[2]. This protocol is designed as a self-validating system by incorporating specific blanks to account for non-enzymatic substrate degradation.
Principle Causality: AChE hydrolyzes acetylthiocholine (ATCh) into acetate and thiocholine. The free sulfhydryl group of thiocholine rapidly cleaves the disulfide bond of DTNB (Ellman's reagent), releasing the 5-thio-2-nitrobenzoate (TNB⁻) anion. At pH 8.0, TNB⁻ ionizes to produce a robust yellow color quantifiable at 412 nm.
Step-by-Step Methodology:
Buffer Preparation: Prepare 0.1 M sodium phosphate buffer and adjust exactly to pH 8.0. Causality: pH 8.0 mimics physiological conditions while optimizing the ionization state of the TNB anion for maximum absorbance.
Incubation Phase: In a 96-well microplate, combine 140 µL of phosphate buffer, 20 µL of AChE solution (0.03 U/mL), 20 µL of DTNB (0.3 mM), and 10 µL of the synthesized carbamate analog (dissolved in DMSO, serially diluted). Incubate at 25°C for 10 minutes to allow the pseudo-irreversible carbamylation of the enzyme to occur.
Reaction Initiation: Add 10 µL of ATCh iodide (0.5 mM) to all wells to start the reaction.
Kinetic Readout: Immediately measure the absorbance at 412 nm using a microplate reader. Record readings every 1 minute for 5 minutes.
Data Analysis: Subtract the Enzyme Blank absorbance from all readings. Calculate the IC₅₀ by plotting the percentage of inhibition against the log concentration of the carbamate analogs.
Conclusion
The Phenyl (3-hydroxyphenyl)carbamate scaffold is a highly tunable pharmacophore. As demonstrated by the SAR data, retaining the meta-hydroxyl group is non-negotiable for AChE inhibition due to strict hydrogen-bonding requirements in the enzyme's active site. Conversely, migrating this functional group to the ortho or para positions effectively abolishes AChE activity but unlocks potent 5-LOX and antimicrobial properties. By leveraging these structure-activity relationships and utilizing self-validating assays like Ellman's method, researchers can rationally direct the therapeutic profile of novel carbamate derivatives.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Publish Comparison Guide & Protocol Validation
Executive Summary & Mechanistic Overview
Phenyl (3-hydroxyphenyl)carbamate (CAS: 62380-38-5) is a high-value organic intermediate critical to the synthesis of cholinesterase inhibitors, antitubercular agents, and sustained-release prodrugs for therapeutic alkaloids such as mesembrine[1],[2]. Despite its structural simplicity, scaling the synthesis of this compound presents significant reproducibility challenges.
The synthesis typically proceeds via the chloroformate aminolysis of 3-aminophenol[1]. The fundamental mechanistic challenge is chemoselectivity —specifically, favoring N-acylation over O-acylation. While the primary amine is intrinsically more nucleophilic than the phenolic hydroxyl group, the reaction is highly exothermic. In traditional batch reactors, localized thermal hotspots and poor mixing can lead to the deprotonation of the phenol (pKa ~9.8), triggering rapid O-acylation and the formation of diaryl carbonates or polymeric byproducts[1].
To enforce strict N-acylation, the reaction must be tightly buffered at a pH between 4.0 and 6.5[1], and the exothermic addition must be mitigated through precise thermal control[2]. This guide objectively compares the performance of a standardized traditional batch synthesis against an optimized continuous microfluidic flow protocol, providing self-validating methodologies for both.
Comparative Performance Analysis
By transitioning from a traditional batch reactor to a microfluidic continuous flow system, mass transfer limitations are virtually eliminated. The high surface-area-to-volume ratio of the flow reactor ensures near-instantaneous mixing and isothermal conditions, effectively suppressing the O-acylation pathway.
The table below summarizes the quantitative validation data comparing the two methodologies:
Performance Metric
Traditional Batch Synthesis
Continuous Flow Synthesis
Causality / Advantage
Reaction Time
4.0 hours
2.5 minutes
Flow eliminates diffusion-limited mixing, allowing kinetics to drive the rate.
Isolated Yield
72% – 78%
91% – 94%
Isothermal control in flow prevents thermal degradation and side-reactions.
Purity (LC-MS)
> 95%
> 99%
Strict pH and thermal control in flow suppresses O-acylation byproducts.
Chemoselectivity (N:O)
85:15
98:2
Rapid heat dissipation prevents localized basic hotspots that trigger O-acylation.
Higher yield and reduced need for complex downstream recrystallization.
Process Workflow Visualization
Figure 1: Comparative workflow of Phenyl (3-hydroxyphenyl)carbamate synthesis methods.
Self-Validating Experimental Protocols
Protocol A: Traditional Batch Synthesis (Baseline)
Adapted from validated pharmaceutical intermediate workflows[2].
Rationale: This protocol utilizes a biphasic solvent system and a mild inorganic base to manage the exothermic generation of HCl.
Preparation: To a round-bottom flask, add 3-aminophenol (1.0 g, 9.16 mmol) dissolved in a biphasic mixture of THF (5.0 mL) and H₂O (5.0 mL)[2].
Buffering: Add NaHCO₃ (769 mg, 9.16 mmol) to the solution.
Causality: NaHCO₃ acts as an acid scavenger. It neutralizes the stoichiometric HCl generated during the reaction without elevating the pH high enough to deprotonate the phenolic -OH, thus preserving chemoselectivity[1].
Addition: Cool the reaction mixture to 0 °C using an ice bath. Add phenyl chloroformate (1.43 g, 9.16 mmol) dropwise over 2 minutes[2].
Causality: Dropwise addition at 0 °C is critical to prevent thermal runaway, which would otherwise accelerate chloroformate hydrolysis and O-acylation.
Reaction: Allow the mixture to stir and naturally warm to 20 °C over 4 hours[2].
Workup: Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify the crude yellow solid via recrystallization from EtOAc to remove O-acylated dimers.
Rationale: Flow chemistry enforces strict stoichiometric control and instantaneous heat dissipation, creating a self-validating system where byproduct formation is physically restricted by the reactor's geometry.
Feed Preparation:
Stream A: Dissolve 3-aminophenol (0.5 M) and NaHCO₃ (0.5 M) in a 1:1 mixture of THF/H₂O.
Stream B: Dissolve phenyl chloroformate (0.5 M) in anhydrous THF.
Reactor Setup: Connect Stream A and Stream B to dual syringe pumps. Route the streams into a PEEK T-mixer (500 µm internal diameter) submerged in a 0 °C cooling bath.
Execution: Pump both streams at identical flow rates of 0.4 mL/min (Total flow: 0.8 mL/min) into a PTFE residence time coil (Volume: 2.0 mL).
Causality: The 2.5-minute residence time in the microcapillary ensures perfect radial mixing and isothermal conditions. The lack of localized concentration gradients prevents the phenol from outcompeting the amine for the electrophile.
Quenching & Collection: Direct the reactor effluent into a collection vessel containing saturated aqueous NH₄Cl to immediately quench any unreacted chloroformate.
Workup: Perform a standard liquid-liquid extraction (EtOAc/H₂O). The high purity of the crude product (>98%) typically allows for direct downstream use without recrystallization.
Analytical Validation Standards
To validate reproducibility, batches must be assessed against the following analytical benchmarks[2],[3]:
Molecular Weight Confirmation: LC-MS (ESI+) theoretical m/z for C₁₃H₁₁NO₃ is 230.08 (M+H)⁺. (Note: Dimeric or complexed adducts may appear at higher m/z depending on ionization conditions)[2],[3].
Structural Verification (¹H NMR): (400 MHz, DMSO-d₆) δ 10.10 (s, 1H, -OH), 9.76 (s, 1H, -NH), 7.47-7.37 (m, 2H), 7.31-7.13 (m, 3H), 7.12-7.00 (m, 2H), 6.97-6.89 (m, 2H)[2]. The distinct singlet at 10.10 ppm confirms the preservation of the phenolic hydroxyl group, validating successful N-acylation chemoselectivity.
Phenyl (3-hydroxyphenyl)carbamate vs. Phenyl N-phenylcarbamate in Cross-Coupling: A Mechanistic and Practical Guide
In modern synthetic organic chemistry and drug development, carbamate derivatives are indispensable. However, their roles diverge drastically depending on their substitution patterns.
Author: BenchChem Technical Support Team. Date: April 2026
In modern synthetic organic chemistry and drug development, carbamate derivatives are indispensable. However, their roles diverge drastically depending on their substitution patterns. This guide provides an in-depth, objective comparison between phenyl (3-hydroxyphenyl)carbamate and phenyl N-phenylcarbamate in cross-coupling reactions.
By analyzing their mechanistic pathways, we will demonstrate how one acts as a highly stable electrophilic partner for C-N bond formation, while the other serves as a bifunctional scaffold for transition-metal-catalyzed C-C/C-N cross-coupling.
Mechanistic Divergence: The Causality Behind the Reactivity
To leverage these reagents effectively, researchers must understand the fundamental causality driving their reactivity.
Phenyl N-phenylcarbamate: The "Masked Isocyanate" for C-N Coupling
Handling volatile, highly toxic isocyanates (like phenyl isocyanate) presents severe safety and scalability bottlenecks. Phenyl N-phenylcarbamate circumvents this by acting as a "masked isocyanate" [1].
Under basic or thermal conditions, this compound undergoes an E1cB (Elimination Unimolecular conjugate Base) mechanism. The basicity of the incoming amine deprotonates the carbamate nitrogen, triggering the expulsion of the phenoxide leaving group. This generates a transient, highly reactive phenyl isocyanate in situ, which is immediately intercepted by the amine to form an unsymmetrical urea [2]. This exact C-N coupling strategy was pivotal in the factory-scale synthesis of the cardiac myosin activator Omecamtiv Mecarbil, reducing the environmental E-factor by over 75% compared to earlier routes [1].
Phenyl (3-hydroxyphenyl)carbamate: The Bifunctional Cross-Coupling Scaffold
Unlike its N-phenyl counterpart, phenyl (3-hydroxyphenyl)carbamate is utilized for its aromatic substitution potential. The meta-hydroxyl group acts as a prime handle for C-O bond activation .
By converting the phenol into a reactive pseudohalide (such as a triflate or tosylate), the aromatic ring becomes primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Simultaneously, the carbamate moiety remains intact, acting either as a protecting group for the amine or as a directing group for subsequent ortho-C-H functionalization. This dual-nature makes it highly valuable in synthesizing complex prodrugs and alkaloid derivatives [3].
Visualizing the Reaction Pathways
The following diagrams illustrate the divergent cross-coupling trajectories of both reagents.
Pathway of C-N coupling via phenyl N-phenylcarbamate acting as a masked isocyanate.
Suzuki-Miyaura C-C cross-coupling utilizing phenyl (3-hydroxyphenyl)carbamate via C-O activation.
Comparative Performance Data
The table below summarizes the quantitative and qualitative performance metrics of both reagents in their respective cross-coupling domains.
Feature
Phenyl N-phenylcarbamate
Phenyl (3-hydroxyphenyl)carbamate
Primary Coupling Role
Electrophilic partner (C-N coupling)
Aromatic substrate (C-C/C-N coupling)
Reactive Site
Carbamate carbonyl carbon
Meta-hydroxyl group (post-activation)
Typical Coupling Partners
Primary and secondary amines
Arylboronic acids, stannanes, amines
Catalyst Requirement
None (Base/Heat driven)
Palladium or Nickel complexes
Key Intermediate
Phenyl isocyanate
Aryl triflate / Aryl-Pd(II) species
Primary Byproduct
Phenol
Triflate salts, Boric acid
Industrial Application
Omecamtiv Mecarbil synthesis [1]
Alkaloid/Prodrug synthesis [3]
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . They include built-in diagnostic checkpoints to confirm reaction trajectory before proceeding to subsequent steps.
Protocol A: Unsymmetrical Urea Synthesis via Phenyl N-phenylcarbamate
Objective: C-N cross-coupling via aminolysis.
Preparation: In an oven-dried 50 mL round-bottom flask under N₂, dissolve phenyl N-phenylcarbamate (1.0 mmol) in anhydrous DMSO (5.0 mL).
Amine Addition: Add the target aliphatic amine (1.1 mmol) dropwise at room temperature.
Base Addition & Heating: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol). Heat the reaction mixture to 60 °C.
Validation Checkpoint 1 (In-Process): After 2 hours, sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS.
Success Indicator: Complete consumption of the carbamate peak (m/z ~213) and appearance of the target urea mass. The presence of a phenol peak (m/z ~94) confirms the E1cB elimination has occurred successfully [2].
Workup: Cool to room temperature. Quench with 1M NaOH (15 mL) to deprotonate and solubilize the phenol byproduct into the aqueous layer.
Isolation: Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
Validation Checkpoint 2 (Final): Perform ¹H NMR. The disappearance of the phenoxy aromatic protons and the appearance of two distinct N-H urea protons validate the product's purity.
Protocol B: Suzuki-Miyaura Coupling of Phenyl (3-hydroxyphenyl)carbamate
Objective: C-C cross-coupling via C-O activation.
Step 1: C-O Activation (Triflation)
Preparation: Dissolve phenyl (3-hydroxyphenyl)carbamate (1.0 mmol) in anhydrous DCM (10 mL) and add pyridine (2.5 mmol). Cool to 0 °C.
Activation: Dropwise, add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 mmol). Stir for 1 hour, allowing it to warm to room temperature.
Success Indicator: The highly polar starting material spot should vanish, replaced by a significantly less polar spot (the triflate). Quench with NaHCO₃, extract, and concentrate.
Step 2: Palladium-Catalyzed Cross-Coupling
Setup: In a Schlenk tube, combine the crude triflate (approx. 1.0 mmol), phenylboronic acid (1.5 mmol), and K₂CO₃ (3.0 mmol).
Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%). Evacuate and backfill with N₂ three times.
Reaction: Inject degassed Toluene/H₂O (4:1, 10 mL). Heat to 90 °C for 12 hours.
Validation Checkpoint 2 (In-Process): Analyze via LC-MS.
Success Indicator: The triflate mass should be entirely replaced by the biaryl product mass. The carbamate protecting group must remain intact (no M-119 peak indicating premature cleavage).
Isolation: Filter through a celite pad, extract with EtOAc, and purify via flash chromatography to yield the meta-arylated phenyl carbamate.
References
Development of a Factory Process for Omecamtiv Mecarbil, a Novel Cardiac Myosin Activator. ACS Organic Process Research & Development.[Link]
Aminolysis of Phenyl N-Phenylcarbamate via an Isocyanate Intermediate: Theory and Experiment. Journal of Organic Chemistry.[Link]
As a Senior Application Scientist, establishing a rigorous, scientifically grounded protocol for the handling and disposal of biologically active intermediates is paramount. Phenyl (3-hydroxyphenyl)carbamate (CAS: 62380-...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, establishing a rigorous, scientifically grounded protocol for the handling and disposal of biologically active intermediates is paramount. Phenyl (3-hydroxyphenyl)carbamate (CAS: 62380-38-5) is a critical building block in the synthesis of pharmaceuticals (such as antitubercular agents and mesembrine prodrugs) and agrochemicals[1].
However, because carbamates often exhibit reversible cholinesterase inhibition and potential aquatic toxicity, their disposal cannot be treated as generic organic waste. A robust disposal protocol must be a self-validating system that prioritizes the destruction of the active pharmacophore prior to environmental release.
Physicochemical Profiling & Waste Classification
To design an effective disposal strategy, we must first analyze the compound's physical and chemical vulnerabilities. Carbamates are characterized by their ester-amide hybrid structure, which makes them susceptible to nucleophilic attack, particularly base-catalyzed hydrolysis[1].
Table 1: Waste Profiling and Logistical Implications
Parameter
Value / Characteristic
Operational Disposal Implication
Chemical Formula
C₁₃H₁₁NO₃
High carbon content; highly suitable for thermal destruction (incineration).
Glassware and minor spills can be chemically neutralized using aqueous alkaline solutions prior to standard washing.
EPA Waste Class
Non-RCRA Hazardous (Typical)
Must be segregated as "Toxic Organic Solid Waste" and routed to a permitted hazardous waste incinerator.
Mechanistic Decontamination: The Causality of Base Hydrolysis
Before detailing the physical movement of waste, it is critical to understand the chemical decontamination of surfaces and glassware. We do not simply wash carbamate residues down the drain.
The Causality: Phenyl (3-hydroxyphenyl)carbamate contains a central carbamate linkage. In the presence of a strong aqueous base (e.g., 1M NaOH), this linkage undergoes rapid hydrolysis. The hydroxide ion attacks the carbonyl carbon, leading to the cleavage of the molecule into 3-aminophenol, phenol, and carbonate ions[1].
Why this matters: This reaction irreversibly destroys the structural moiety responsible for cholinesterase inhibition, rendering the residual waste significantly less toxic and safer for downstream handling by Environmental Health and Safety (EHS) personnel.
Operational Disposal Workflow
The following diagram outlines the logical flow of waste segregation, chemical neutralization, and final institutional disposal.
Fig 1: Operational workflow for the segregation, decontamination, and disposal of carbamate waste.
Step-by-Step Methodologies for Disposal and Decontamination
Every protocol in the laboratory must be self-validating. The following procedures ensure that waste is contained, neutralized, and verified before leaving the facility.
Protocol A: Solid and Liquid Waste Segregation
Objective: Isolate bulk phenyl (3-hydroxyphenyl)carbamate waste for thermal destruction.
Primary Containment: Collect all solid waste (powder, contaminated filter paper, weigh boats) in a dedicated, heavy-duty High-Density Polyethylene (HDPE) container. Do not mix with strong oxidizers or strong acids, as this can trigger unpredictable exothermic reactions.
Solvent Compatibility: If the compound is dissolved in organic solvents (e.g., ethyl acetate or acetonitrile from recrystallization), collect the liquid in a designated "Non-Halogenated Organic Waste" carboy.
Labeling: Affix a GHS-compliant label immediately. Mark explicitly as: "Contains Phenyl (3-hydroxyphenyl)carbamate - Toxic Organic / Potential Cholinesterase Inhibitor."
Institutional Transfer: Submit a waste pickup request to your institutional EHS department. The mandatory end-of-life pathway for this container is high-temperature incineration (typically >1000°C), which completely oxidizes the compound into CO₂, H₂O, and NOₓ.
Objective: Chemically destroy residual carbamate on reusable equipment.
Preparation: Prepare a bath of 1M Sodium Hydroxide (NaOH) in a mixture of water and ethanol (80:20 v/v). The ethanol ensures the hydrophobic phenyl (3-hydroxyphenyl)carbamate fully dissolves, allowing the hydroxide ions to access the carbamate bonds.
Submersion: Submerge all contaminated spatulas, beakers, and reaction flasks in the alkaline bath.
Reaction Time: Allow the equipment to soak for a minimum of 60 minutes at room temperature.
Validation (The Self-Validating Step): To ensure the hydrolysis is complete, you can perform a spot check using Thin-Layer Chromatography (TLC) of the wash solution against a reference standard of the starting material. The disappearance of the carbamate spot confirms complete degradation.
Neutralization & Rinsing: Carefully neutralize the alkaline wash bath to pH 7-8 using dilute hydrochloric acid (HCl) before transferring the liquid to the standard aqueous waste stream. Rinse the glassware with deionized water.
Protocol C: Emergency Spill Response
Objective: Safely contain and neutralize accidental benchtop releases.
Isolate: Stop ventilation systems that might spread the dust. Don a fitted N95/P100 respirator, safety goggles, and double nitrile gloves.
Dampen: If the spill is a dry powder, lightly mist it with the 80:20 water/ethanol solution to prevent aerosolization. Do not sweep dry powder.
Absorb and Neutralize: Wipe up the dampened powder using absorbent pads. Spray the affected bench area with the 1M NaOH decontamination solution (from Protocol B) and let it sit for 15 minutes to hydrolyze microscopic residues.
Final Cleanup: Wipe the area with damp paper towels. Place all pads, towels, and the outer layer of your nitrile gloves into a solid hazardous waste bag for incineration.
Personal protective equipment for handling Phenyl (3-hydroxyphenyl)carbamate
Advanced Laboratory Safety and Operational Guide: Handling Phenyl (3-hydroxyphenyl)carbamate As a Senior Application Scientist, I approach chemical safety not merely as an administrative checklist, but as a strict mechan...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Laboratory Safety and Operational Guide: Handling Phenyl (3-hydroxyphenyl)carbamate
As a Senior Application Scientist, I approach chemical safety not merely as an administrative checklist, but as a strict mechanistic discipline. Phenyl (3-hydroxyphenyl)carbamate (CAS: 62380-38-5; Molecular Weight: 229.23 g/mol ) is a structurally significant intermediate utilized extensively in pharmaceutical drug development and agrochemical formulations[1]. Because it contains a carbamate functional group, it carries inherent toxicological risks. Carbamates act as potential competitive inhibitors of acetylcholinesterase (AChE) and are known to be severe ocular and dermal irritants[2],[3].
To ensure the highest standards of laboratory safety and scientific integrity, this guide establishes a self-validating operational framework. Every protocol described herein connects the physical properties of the compound to the required protective measures, ensuring that researchers understand the causality behind each safety mandate.
Hazard Causality and PPE Matrix
Carbamates are highly lipophilic and can easily permeate porous materials or biological membranes. Furthermore, fine crystalline powders present a severe inhalation hazard; once aerosolized, they can rapidly cross the alveolar epithelium. Therefore, personal protective equipment (PPE) must be selected based on chemical resistance and barrier integrity[2].
Table 1: Quantitative PPE Specifications and Mechanistic Rationale
Prevents dermal absorption. Unlined materials are mandatory, as fabric linings can trap and retain lipophilic carbamates against the skin[2].
Eye/Face Protection
ANSI Z87.1 Chemical Safety Goggles
Mitigates ocular absorption. Phenyl carbamates can cause serious eye damage; goggles prevent aerosolized dust from contacting mucous membranes[3].
Respiratory
N95/P100 Particulate Respirator or ABEK Half-Mask
Prevents pulmonary exposure. Required if handling dry powder outside a fume hood, blocking particles < 0.3 µm from alveolar entry.
Body Protection
Flame-resistant, non-porous lab coat
Provides a macroscopic physical barrier. Ensures that accidental spills do not penetrate to the epidermis.
Standard Operating Procedure: Handling and Solubilization
To maintain a self-validating system, every step in this protocol includes a built-in verification check to ensure operational integrity before proceeding to the next phase.
Step 1: Environmental Preparation
Action: Conduct all weighing and transfer operations inside a certified chemical fume hood.
Validation: Verify the fume hood monitor displays a face velocity between 80 and 120 feet per minute (fpm) before opening the chemical container[4].
Causality: Proper airflow creates negative pressure, ensuring that any aerosolized carbamate dust is pulled away from the operator's breathing zone.
Step 2: Static Elimination and Weighing
Action: Use an anti-static zero-stat gun on the analytical balance and use a static-free stainless steel spatula. Transfer the required mass (e.g., 10–50 mg).
Validation: Observe the powder during transfer; confirm the absence of "static flyaway" (powder clinging to the sides of the weigh boat).
Causality: Carbamate powders accumulate static charge. Eliminating static prevents the spontaneous aerosolization of the compound, ensuring both accurate molarity calculations and operator safety.
Step 3: In-Hood Solubilization
Action: Transfer the solid into a pre-tared, sealable glass vial. Add the primary solvent (e.g., DMSO or Methanol) directly into the vial while still inside the fume hood.
Validation: Visually confirm complete dissolution before removing the sealed vial from the hood.
Causality: Transitioning the compound from a dry powder to a liquid solution immediately neutralizes the inhalation hazard associated with airborne particulates.
Operational Workflow Diagram
The following diagram illustrates the logical progression of handling, emergency response, and disposal.
Operational workflow for handling Phenyl (3-hydroxyphenyl)carbamate, from prep to disposal.
Decontamination and Disposal Plan
Because phenyl carbamates are highly toxic to aquatic life and can cause long-term adverse environmental effects[3], they must never be discharged into standard sewer systems[5].
Step 1: Surface Decontamination via Alkaline Hydrolysis
Action: Wipe down the balance, spatulas, and fume hood surfaces with a 10% bleach solution or an alkaline detergent (pH > 9.0).
Causality: Carbamates are chemically unstable under strongly alkaline conditions. The high pH catalyzes the hydrolysis of the carbamate ester bond, degrading the active pharmacophore into less toxic phenolic and amine byproducts.
Step 2: Spill Response
Action: In the event of a dry spill, do not sweep. Use absorbent pads dampened with solvent to collect the material, or use a HEPA-filtered vacuum. Double-bag all contaminated materials[4].
Validation: Visually confirm no crystalline residue remains on the surface before resuming work.
Step 3: Hazardous Waste Consolidation and Incineration
Action: Collect all liquid waste in a compatible, sealed, and clearly labeled high-density polyethylene (HDPE) container. Dispose of solid waste (gloves, absorbent pads) in designated chemical hazard bins.
Causality: Final destruction must be achieved via controlled incineration with flue gas scrubbing[5]. Incineration at high temperatures (>850°C) completely oxidizes the carbon and nitrogen backbone, while the flue gas scrubber neutralizes any resulting nitrogen oxides (NOx), preventing atmospheric pollution.